Lansoprazole is a substituted benzimidazole derivative that functions as a proton pump inhibitor (PPI), clinically employed in the management of various acid-related disorders including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. [1] As a potent anti-secretory agent, lansoprazole exerts its therapeutic effect through irreversible inhibition of the H+/K+-ATPase enzyme system (the proton pump) at the secretory surface of gastric parietal cells. This inhibition results in significant suppression of gastric acid secretion, regardless of the primary stimulatory factors. [1] The drug is typically administered as an enteric-coated formulation due to its inherent instability in acidic environments, which protects the active ingredient from degradation in the stomach before it can be absorbed in the intestine. [2]
The clinical pharmacokinetics of lansoprazole demonstrate considerable interindividual variability, largely attributable to genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 isoform CYP2C19. [3] [4] This variability has profound implications for both therapeutic efficacy and safety profiles across diverse patient populations. Understanding the metabolic fate of lansoprazole and the factors influencing its disposition is therefore crucial for researchers and clinicians aiming to optimize dosing strategies, predict drug interactions, and personalize therapy for improved patient outcomes. The following sections provide a comprehensive technical analysis of lansoprazole pharmacokinetics, metabolic pathways, genetic influences, and relevant experimental methodologies for drug development professionals.
Lansoprazole exhibits predictable absorption and distribution characteristics following oral administration, though its pharmacokinetics are significantly influenced by formulation factors and food intake. The drug demonstrates relatively high oral bioavailability ranging between 80-90%, which is substantially reduced by 50-70% when administered with food, necessitating recommended administration before meals. [1] The maximum plasma concentration (Cmax) is achieved approximately 1.7 hours after dosing, although this Tmax may vary depending on the specific formulation employed. [1] For instance, a simplified lansoprazole suspension formulation demonstrates significantly shorter Tmax compared to intact capsules, highlighting the importance of delivery system design on absorption kinetics. [5]
The distribution and elimination characteristics of lansoprazole reflect its molecular properties and binding affinity. The drug displays a relatively small apparent volume of distribution (0.4 L/kg), indicating limited tissue penetration beyond the plasma compartment. [1] Lansoprazole is extensively protein-bound (97%), primarily to serum albumin, which may have implications for potential protein-binding displacement interactions. [1] The elimination half-life is relatively short, ranging from 0.9 to 2.1 hours, which belies its prolonged pharmacodynamic effect due to irreversible inhibition of the proton pump and slow turnover of the enzyme. [1] Systemic clearance ranges from 400-650 mL/min, with approximately 14-23% of a administered dose eliminated in urine as conjugated and unconjugated metabolites. [1]
Table 1: Key Pharmacokinetic Parameters of Lansoprazole
| Parameter | Value | Comments |
|---|---|---|
| Oral Bioavailability | 80-90% | Decreased by 50-70% when taken with food [1] |
| Tmax | ~1.7 hours | Formulation-dependent; shorter for suspension [5] [1] |
| Protein Binding | 97% | Primarily to serum albumin [1] |
| Volume of Distribution | 0.4 L/kg | Suggests limited tissue distribution [1] |
| Elimination Half-life | 0.9-2.1 hours | Short PK half-life vs. prolonged PD effect [1] |
| Clearance | 400-650 mL/min | [1] |
| Renal Excretion | 14-23% | As hydroxylated metabolites (conjugated and unconjugated) [1] |
The biotransformation pathways of lansoprazole involve extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system. The two major isoforms responsible for lansoprazole metabolism are CYP2C19 and CYP3A4, which catalyze the formation of distinct metabolite profiles. [1] CYP2C19 mediates the aromatic hydroxylation of lansoprazole to form 5-hydroxylansoprazole, while CYP3A4 catalyzes sulfoxidation to produce lansoprazole sulfone. [3] [1] Both metabolites are pharmacologically inactive, meaning that metabolic conversion represents a deactivation pathway that terminates the anti-secretory activity of the parent drug. The relative contribution of these two pathways varies considerably among individuals and is strongly influenced by genetic polymorphisms, particularly in the CYP2C19 gene.
The functional consequences of this metabolic scheme are profound for lansoprazole's pharmacokinetic behavior and therapeutic effects. Individuals with increased CYP2C19 activity (rapid and ultrarapid metabolizers) experience accelerated conversion of lansoprazole to inactive metabolites, resulting in lower systemic exposure to the active parent compound. Conversely, those with reduced CYP2C19 activity (intermediate and poor metabolizers) exhibit slower metabolic clearance, leading to higher and more prolonged systemic exposure to lansoprazole. [3] [4] This metabolic variability directly translates to differences in acid suppression efficacy and potential adverse effect profiles, making CYP2C19 status a critical factor in determining appropriate dosing regimens for individual patients.
Diagram 1: Lansoprazole Metabolic Pathways: The diagram illustrates the primary metabolic routes of lansoprazole mediated by CYP2C19 and CYP3A4 enzymes, resulting in inactive metabolites, with CYP2C19 activity being modulated by genetic variants.
The CYP2C19 gene exhibits significant genetic polymorphism that directly influences enzyme activity and consequently affects lansoprazole pharmacokinetics. The most clinically relevant variants include loss-of-function alleles (primarily *2 and *3) that result in diminished enzymatic activity, and gain-of-function alleles (primarily *17) that lead to increased enzyme activity. [6] [7] These genetic variations form the basis for classifying individuals into distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), rapid metabolizers (RMs), and ultrarapid metabolizers (UMs). [6] [4] The distribution of these phenotypes varies considerably across different ethnic populations, with East Asian populations demonstrating higher prevalence of poor metabolizer phenotypes (approximately 13%) compared to European populations (approximately 2.39%). [4]
The functional impact of these genetic variations on lansoprazole exposure is substantial and well-documented. Pharmacokinetic studies have demonstrated that poor metabolizers (individuals carrying two loss-of-function alleles) exhibit significantly higher systemic exposure to lansoprazole compared to normal metabolizers. [3] Specifically, one clinical study found statistically significant differences (p < 0.001) in Cmax and AUC(0-inf) of lansoprazole between homozygous extensive metabolizers (hmEM) and poor metabolizers (PM), with PMs showing approximately 3-5 times higher exposure parameters. [3] These pharmacokinetic differences translate directly to variations in pharmacodynamic response, with PMs experiencing more profound and sustained acid suppression compared to extensive metabolizers when administered the same dose of lansoprazole.
Table 2: CYP2C19 Phenotypes and Impact on Lansoprazole Pharmacokinetics
| Phenotype | Genotype Examples | Enzyme Activity | Impact on Lansoprazole PK | Population Distribution Examples |
|---|---|---|---|---|
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent or severely reduced | ↑↑↑ Cmax and AUC (3-5x higher vs. NM) [3] | East Asian: ~13% [4] |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Reduced | ↑ Cmax and AUC [3] [4] | European: ~26% [4] |
| Normal Metabolizer (NM) | 1/1 | Normal | Reference PK profile [6] | Varies by population |
| Rapid Metabolizer (RM) | 1/17 | Increased | ↓ Cmax and AUC [6] [4] | European: ~27% [4] |
| Ultrarapid Metabolizer (UM) | 17/17 | Greatly increased | ↓↓ Cmax and AUC [6] [7] | European: ~4.4% [7] |
The drug interaction profile of lansoprazole is characterized by its dual role as both a victim and perpetrator of metabolic drug-drug interactions. As a victim drug, lansoprazole's metabolism is susceptible to inhibition or induction of CYP2C19 and CYP3A4 enzymes. For instance, co-administration with strong CYP2C19 inhibitors such as fluvoxamine would be expected to significantly increase lansoprazole exposure, potentially mimicking the pharmacokinetic profile observed in poor metabolizers. [8] Conversely, drugs that induce CYP2C19 activity may reduce lansoprazole concentrations, potentially compromising its therapeutic efficacy. As a perpetrator, lansoprazole demonstrates a moderate inhibition potential against CYP2C19, though substantially less than omeprazole, which has been shown to exceed regulatory thresholds for clinically significant inhibition. [9]
Comparative analyses of PPI-mediated CYP2C19 inhibition reveal a distinct potency ranking among various proton pump inhibitors. A recent in vitro fluorometric assessment demonstrated the following order of inhibition potency based on IC50 values: omeprazole > lansoprazole > pantoprazole > rabeprazole > ilaprazole. [9] Importantly, when translating these findings to clinical relevance using the Cmax,u/Ki,u ratio (a key metric for predicting drug interaction potential), only omeprazole exceeded the regulatory cutoff value (0.0288), while lansoprazole (0.00332) and other PPIs remained below this threshold. [9] This suggests that while lansoprazole does inhibit CYP2C19, its potential for causing clinically significant interactions through this mechanism is relatively low compared to omeprazole.
Table 3: Comparative CYP2C19 Inhibition by Proton Pump Inhibitors
| Proton Pump Inhibitor | Inhibition Potency (IC₅₀ based) | Cmax,u/Ki,u Ratio | Clinical Interpretation |
|---|---|---|---|
| Omeprazole | Highest | 0.0288 | Exceeds regulatory cutoff; clinically significant inhibition [9] |
| Lansoprazole | High | 0.00332 | Below cutoff; lower inhibition potential [9] |
| Pantoprazole | Moderate | 0.00124 | Below cutoff; minimal inhibition risk [9] |
| Rabeprazole | Low | 0.000635 | Below cutoff; minimal inhibition risk [9] |
| Ilaprazole | Lowest | 0.00224 | Below cutoff; minimal inhibition risk [9] |
The experimental assessment of CYP2C19 inhibition and lansoprazole metabolism employs sophisticated in vitro and in vivo methodologies that provide critical data for predicting clinical drug interactions. A high-throughput fluorometric assay using the Vivid CYP2C19 Blue Screening Kit represents a standardized approach for evaluating inhibition potential. [9] This assay utilizes recombinant human CYP2C19 enzyme, a fluorogenic substrate, and a regeneration system to maintain enzyme activity. The experimental workflow involves incubating test compounds with the enzyme system, initiating the reaction with NADP+ and substrate, followed by fluorescence measurement after a defined incubation period. Percentage inhibition is calculated using the formula: % Inhibition = [1 - (X - B)/(A - B)] × 100%, where X represents fluorescence intensity of the test compound, A represents solvent control, and B represents positive inhibitor control. [9]
For comprehensive pharmacokinetic studies of lansoprazole in relation to CYP2C19 activity, validated analytical methods are essential. Clinical trials typically employ LC-MS/MS (liquid chromatography with tandem mass spectrometry) to simultaneously quantify plasma concentrations of lansoprazole and its major metabolites (5-hydroxylansoprazole and lansoprazole sulfone). [3] Study designs generally involve administering a single oral dose (e.g., 30 mg) to genotyped healthy subjects, with intensive blood sampling over 24 hours to characterize the concentration-time profile. CYP2C19 genotyping is performed using polymerase chain reaction (PCR) analysis of single nucleotide polymorphisms (SNPs) to identify key variant alleles (*2, *3, *17). [3] [6] Statistical analysis typically employs ANOVA after log-transformation of pharmacokinetic parameters (Cmax, AUC) to test for significant differences between genotype groups.
Diagram 2: Experimental Workflow for Lansoprazole PK/PD Studies: The diagram outlines key methodological approaches for clinical pharmacokinetic studies and in vitro assays to evaluate CYP2C19-mediated metabolism and inhibition.
The clinical pharmacogenetics of lansoprazole metabolism present both challenges and opportunities for personalized medicine approaches in acid-related disorders. The well-characterized impact of CYP2C19 polymorphisms on lansoprazole pharmacokinetics translates to clinically meaningful differences in therapeutic outcomes across diverse patient populations. [6] [4] Specifically, poor and intermediate metabolizers experience significantly greater acid suppression with standard doses, which may enhance efficacy in erosive esophagitis but potentially increase the risk of adverse effects related to prolonged hypochlorhydria, such as electrolyte imbalances (hypomagnesemia, hypocalcemia) and certain infectious risks. [4] Conversely, rapid and ultrarapid metabolizers may demonstrate suboptimal acid control with standard dosing, potentially requiring higher doses or more frequent administration to achieve therapeutic targets.
The emerging concept of phenoconversion further complicates the clinical landscape, whereby drug-drug interactions can mimic genetically determined metabolic phenotypes. [8] For instance, concomitant administration of strong CYP2C19 inhibitors (e.g., fluvoxamine, voriconazole) can effectively convert normal metabolizers into phenotypic poor metabolizers, potentially leading to unexpected increases in lansoprazole exposure. [8] Understanding these complex drug-drug-gene interactions is essential for optimal clinical decision-making. Current evidence suggests that while CYP2C19 genotype-guided dosing of lansoprazole shows promise for optimizing therapy, consensus guidelines have not been fully established due to insufficient outcome data. [4] Future research directions should focus on prospective clinical trials evaluating genotype-directed dosing algorithms and their impact on both efficacy and safety endpoints across diverse patient populations.
The table below summarizes the experimental solubility data found for Lansoprazole. Note that the values for water and aqueous solvents are very low, confirming its classification as a poorly water-soluble drug.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature | Notes |
|---|---|---|---|---|
| DMSO | 74 mg/mL [1] | 200.34 mM [1] | Not specified | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] |
| Ethanol | 9 - 14 mg/mL [1] | ~24.4 - 37.9 mM | Not specified | Variation exists between different batches or sources [1]. |
| Water | Insoluble [1] | - | Not specified | Cited as "insoluble" [1]. |
| Water (Pure) | 0.022 mg/mL [2] | ~0.06 mM | Not specified | Highlights the intrinsic poor aqueous solubility. |
| Methanol, Ethanol, Acetone, etc. | Increased with temperature [3] | - | 278.15 K to 318.15 K | A detailed study measured solubility in 12 pure solvents; solubility rises with temperature [3]. |
Given its poor solubility, various advanced formulation strategies have been researched to improve the dissolution and bioavailability of Lansoprazole. The following table outlines key approaches.
| Strategy | Key Formulation Components | Reported Outcome |
|---|---|---|
| Solid Dispersions [2] | Polyethylene glycol (PEG) 6000 with surfactants like Sodium Dodecyl Sulfate (SDS) or Tween 80. | A ternary solid dispersion with PEG and SDS increased solubility to 3.12 mg/mL (a 140-fold increase) and achieved 88.7% drug release in 60 minutes [2]. |
| Nanocrystals [4] | Polyvinylpyrrolidone (PVP) or Polyvinyl Alcohol (PVA) as stabilizers. | Nanocrystals with a 1:3 drug-to-PVP ratio showed improved physical stability and fast drug release within 1 hour [4]. |
| Polymeric Nanoparticles [5] | Eudragit RS100 (positive charge) or PLGA (negative charge). | Nanoparticles provided sustained drug release over 24 hours in animal studies, enhancing ulcer healing [5]. |
| Supercritical Carbon Dioxide Processing [6] | Supercritical CO₂ at high pressures (12-27 MPa). | This method can be used for particle size reduction to the nano-scale, which can increase dissolution rate and bioavailability [6]. |
Here are the detailed methodologies for two of the most effective formulation strategies identified in the search results.
This method uses the solvent-melt technique to significantly enhance solubility [2].
This method is effective for creating stable nanocrystals [4].
The diagram below illustrates the logical relationship between the identified strategies and their primary goals in overcoming Lansoprazole's solubility challenges.
Formulation strategies and their primary mechanisms for enhancing Lansoprazole bioavailability.
The table below summarizes the quantitative stability findings for different lansoprazole formulations from the search results.
| Formulation | Storage Condition | Stability Duration | Key Findings & Quantitative Data | Source / Citation |
|---|---|---|---|---|
| Extemporaneous Oral Suspension (3 mg/mL in 8.4% sodium bicarbonate) | Room Temperature (approx. 20-25°C) | 48 hours | Lost >10% of lansoprazole concentration after 48 hours. [1] | (J Pediatr Pharmacol Ther. 2013) |
| Extemporaneous Oral Suspension (3 mg/mL in 8.4% sodium bicarbonate) | Refrigerated (approx. 2-8°C) | 7 days | Maintained chemical integrity for 7 days. Stability compromised prior to previously reported 14 days. [1] | (J Pediatr Pharmacol Ther. 2013) |
| Gastro-resistant Capsules (repackaged in MCAs) | Controlled Ambient (20°C/40% RH) | 8 weeks | Physical stability (dissolution performance) was acceptable and within British Pharmacopoeia specifications after 8 weeks. [2] | (PMC, 2017) |
For researchers requiring precise quantification and stability monitoring, the following validated chromatographic methods are available.
This method was used to determine the stability of the extemporaneous lansoprazole suspension. [1]
This method separates lansoprazole from its acid-induced degradation products. [3]
This method is designed for detecting impurities in lansoprazole sulfide, an intermediate. [4]
The following diagram illustrates a general workflow for assessing the stability of a drug product, integrating the key aspects from the search results.
A workflow for stability assessment of drug products, covering key testing stages.
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme in parietal cells. As a prodrug, it requires acid activation to form active metabolites that covalently bind to and inhibit the proton pump [1]. Its chemical structure consists of a substituted pyridine ring and a benzimidazole ring, differentiated from omeprazole by the introduction of a trifluoroethoxy group at the 4-position of the pyridine ring, which enhances its stability and therapeutic profile [2] [3].
Compared to other PPIs, lansoprazole demonstrates superior antibacterial activity against Helicobacter pylori, with MICs ranging from 3.13 to 12.5 μg/ml, making it approximately fourfold more potent than omeprazole against this organism [4]. Its metabolites and acid-converted rearrangement products also exhibit good antibacterial activities, sometimes superior to the parent compound [4].
The synthesis of lansoprazole generally follows a convergent route involving the coupling of two key intermediates followed by a controlled oxidation step [2] [3].
Synthesis workflow for Lansoprazole showing key intermediates and transformation steps.
The core synthesis involves two main precursors: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole [2]. These compounds undergo a condensation reaction to form the sulfide intermediate, which is subsequently oxidized to the final sulfoxide product (lansoprazole) [2].
The conversion of lansoprazole to its sodium salt form addresses the poor water solubility of the parent compound, enabling the development of injectable formulations [5] [6].
Process Description:
The resulting lansoprazole sodium salt offers improved solubility characteristics while maintaining the pharmacological activity of the parent compound.
A critical improvement in lansoprazole synthesis involves using m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent under carefully controlled conditions [2].
Detailed Protocol:
This method minimizes the formation of over-oxidized impurities like sulfones and pyridine N-oxides, improving final product purity [2].
Purification is essential to remove impurities and degradation products that can cause allergic reactions [2].
Protocol:
Using mixed solvents rather than single solvents improves yield and avoids the heat-labile nature of lansoprazole during recrystallization [2].
An alternative oxidation method uses a composite metal oxide catalyst (LiNbMoO₆) in methanol with 35% H₂O₂ as the oxidant to successfully convert the sulfide intermediate to lansoprazole [3]. This approach offers a different selectivity profile and may reduce environmental concerns compared to peracid oxidants.
Table: Quantitative Comparison of Key Proton Pump Inhibitors
| Parameter | Lansoprazole | Omeprazole | Pantoprazole |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S [2] | Information missing | Information missing |
| Molecular Weight | 369.36 [2] | Information missing | Information missing |
| First Approval Date | May 10, 1995 [7] [8] | Information missing | February 2, 2000 [7] [8] |
| Half-Life (Hours) | 1.7 [7] [8] | 1.5 [7] [8] | 1.0 [7] [8] |
| Dosage Forms | Delayed-release capsules, orally disintegrating tablets [7] | Delayed-release capsules/tablets, orally disintegrating tablets [7] | Delayed-release tablets, IV powder/solution, oral granules [7] |
| User Rating (out of 10) | 6.6/10 (53% positive) [7] | 4.7/10 (32% positive) [7] | 5.0/10 (37% positive) [7] |
| Average Cost per Unit | $0.57 (15 mg capsule) [7] | $0.09-$0.11 (20 mg capsule) [7] | $0.05-$0.12 (40 mg tablet) [7] |
| Acid Stability Order | Moderate [1] | Moderate [1] | High [1] |
| Binding Cysteines on H+,K+-ATPase | Cys813 & Cys321 [1] | Cys813 & Cys892 [1] | Cys813 & Cys822 [1] |
The variation in binding sites among PPIs affects their biological activity and recovery profile. When the PPI-bound enzyme is treated with glutathione, pantoprazole binding resists reduction more effectively than omeprazole, leading to differences in the recovery rate of acid secretion [1]. The order of acid stability is tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole, which influences their activation kinetics and duration of action [1].
Lansoprazole is a weak base with two pKa values (approximately 4.0 for the pyridine ring and 1.0 for the benzimidazole ring), allowing it to accumulate selectively in the acidic secretory canaliculus of the stimulated parietal cell, where it reaches concentrations approximately 1000-fold higher than in the blood [1].
Activation Process:
This covalent binding results in prolonged inhibition of acid secretion, extending far beyond the plasma half-life of the drug (approximately 1.7 hours) [7] [1].
Lansoprazole exhibits selective activity against Helicobacter pylori, with MICs ranging from 3.13 to 12.5 µg/mL, comparable to bismuth citrate and fourfold more potent than omeprazole [4]. Exposure to lansoprazole causes extensive loss of bacterial viability without reducing culture turbidity, producing aberrant bacterial morphology characterized by irregular constriction of cells and collapse of cell surface structures [4]. This antibacterial activity is selective against H. pylori, as common aerobic and anaerobic bacteria and Campylobacter jejuni are not inhibited by concentrations up to 100 µg/mL [4].
The development of this compound significantly expanded formulation options by addressing the solubility limitations of the parent compound. This advancement enabled the creation of injectable formulations for patients unable to take oral medications [5]. The sodium salt form maintains the pharmacological activity while providing improved bioavailability in parenteral delivery systems.
Formulation scientists must consider the acid-labile nature of lansoprazole, requiring enteric-coated dosage forms for oral administration to protect the drug from degradation in the stomach acidic environment [1] [3]. This ensures optimal delivery to the site of absorption in the intestine while maintaining chemical stability throughout the product shelf life.
The following data is from a study where 30 mg of non-encapsulated lansoprazole granules were administered once daily via gastrostomy for 7 days [1].
| Pharmacodynamic Parameter | Baseline (Off Medication) | After 7 Days of Lansoprazole | P-value |
|---|---|---|---|
| Mean 24-hour Intragastric pH | 1.96 ± 0.5 | 4.7 ± 0.6 | < 0.0001 |
| Median 24-hour Intragastric pH | 1.5 | 5.2 | < 0.0001 |
| Percentage of Time pH > 3 | 23.2% | 81.1% | < 0.0001 |
| Percentage of Time pH > 4 | 13.5% | 70.2% | < 0.0001 |
| Percentage of Time pH > 5 | 7.5% | 52.3% | < 0.0001 |
Lansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion through a targeted, irreversible mechanism. The following diagram illustrates this multi-step process.
Diagram 1: Pharmacodynamic pathway of lansoprazole, from prodrug to irreversible inhibition of the gastric proton pump.
The core mechanism involves several key stages [2] [3] [4]:
For research and clinical evaluation, two primary methods are used to monitor intragastric pH.
This is the conventional and most widely available method [6].
This catheter-free method allows for more comfortable and potentially longer-term monitoring [7].
The workflow for the wireless capsule method is illustrated below.
Diagram 2: Experimental workflow for wireless Bravo capsule intragastric pH monitoring.
The table below summarizes the core quantitative data on lansoprazole's elimination half-life and routes of excretion.
| Parameter | Value | Additional Context |
|---|---|---|
| Elimination Half-life | 0.9 - 2.1 hours [1] [2] [3] | Short plasma half-life; duration of acid suppression is much longer (>24 hours) due to covalent binding to proton pumps [1] [2]. |
| Primary Route of Excretion | Bile & Feces [2] [4] | Majority of dose/metabolites eliminated via bile in feces [2] [4]. |
| Secondary Route of Excretion | Urine [1] [4] | 14-23% of administered dose excreted in urine, both as conjugated and unconjugated metabolites [1]. |
| Plasma Protein Binding | 97% [1] [2] [4] | Highly protein-bound [1] [2] [4]. |
| Apparent Clearance | 400 - 650 mL/min [1] |
Here are the methodologies from key clinical studies that investigated lansoprazole's pharmacokinetics.
This 2025 study evaluated how Roux-en-Y gastric bypass (RYGB) surgery alters lansoprazole absorption.
The following diagram illustrates the workflow and key findings of this clinical study:
Workflow of the RYGB surgery pharmacokinetic study [5].
This study compared the pharmacokinetics of an immediate-release lansoprazole/sodium bicarbonate capsule with a standard enteric-coated formulation.
This older but specific study investigated whether lansoprazole dosing needs adjustment in patients with kidney disease.
Lansoprazole's elimination involves several key biological processes, summarized in the pathway below:
Primary routes of lansoprazole metabolism and elimination [1] [2].
The data shows lansoprazole has a short plasma half-life but a long duration of pharmacological action due to its irreversible mechanism. Its elimination is primarily hepatic and non-renal. Key considerations for your research include:
Lansoprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. Its quantification is crucial for pharmaceutical quality control. Lansoprazole structure contains a benzimidazole ring and is highly sensitive to acidic conditions, requiring careful method development to ensure stability and accurate results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique, providing the necessary selectivity, accuracy, and precision for this analysis. These application notes provide validated methods for quantifying lansoprazole sodium in pharmaceutical dosage forms.
This versatile multi-analyte method is capable of separating lansoprazole from eight other drugs used in Helicobacter pylori management, demonstrating high specificity [1].
Chromatographic Conditions:
Preparation of Solutions:
For higher throughput and sensitivity, an ultra-performance liquid chromatography (UPLC) method is available, which is also stability-indicating [2].
A simpler isocratic method provides rapid analysis for lansoprazole and pantoprazole using a single mobile phase [3].
All methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The following table summarizes validation parameters for the described methods:
Table 1: Method Validation Parameters for Lansoprazole Quantification
| Validation Parameter | HPLC-DAD Method [1] | UPLC Method [2] | Isocratic HPLC Method [3] |
|---|---|---|---|
| Linearity Range | 2–30 µg/mL | 50-150% of test concentration | Not specified |
| Correlation Coefficient (r²) | >0.9993 | >0.999 | 0.999 |
| Precision (% RSD) | Not specified | <1.0% for assay | High precision confirmed |
| Accuracy (% Recovery) | Not specified | 98-102% | 99.85% |
| LOD | Not specified | Determined at S/N=3:1 | 0.0980 µg/mL |
| LOQ | Not specified | Determined at S/N=10:1 | Not specified |
| Robustness | Confirmed | Established for flow, pH, temperature | Established |
For bioanalytical applications, an LC-MS/MS method has been developed with lansoprazole as an internal standard, showing a linearity range of 0.1–2000 ng/mL in human plasma [4].
The following diagram illustrates the complete analytical workflow for lansoprazole quantification using the standard HPLC-DAD method:
For Capsule Dosage Forms: Accurately weigh portion of lansoprazole pellets equivalent to 40 mg of lansoprazole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 25 minutes while maintaining temperature at approximately 25°C, then dilute to volume with diluent. Filter through a 0.22 µm nylon membrane filter. For assay determination, dilute 1.0 mL of this solution to 10 mL with diluent to obtain 40 µg/mL solution [2].
For Standard Solutions: Prepare stock solution at 400 µg/mL in diluent. For related substances determination, prepare working solution at 1.2 µg/mL. For assay determination, prepare working solution at 40 µg/mL [2].
Before sample analysis, perform system suitability tests to ensure chromatographic performance:
Lansoprazole is highly sensitive to acidic conditions and degrades significantly under acid and oxidative stress [2]. To maintain stability:
Table 2: Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Column degradation (acidic pH) | Use neutral to basic mobile phase; guard column |
| Retention Time Shift | Mobile phase pH variation | Standardize buffer preparation; check pH accurately |
| Low Recovery | Degradation in solution | Use alkaline diluent; minimize preparation time |
| Pressure Fluctuations | Buffer precipitation | Ensure mobile phase filtering; avoid bacterial growth |
The methods described comply with ICH guidelines Q2(R1) for validation of analytical procedures. For pharmaceutical quality control, the methods demonstrate:
The HPLC methods presented provide reliable, accurate, and precise quantification of this compound in pharmaceutical dosage forms. The standard HPLC-DAD method offers a robust approach for quality control laboratories, while the UPLC method provides higher throughput for stability studies. The stability-indicating nature of these methods, particularly the UPLC approach, makes them suitable for monitoring lansoprazole degradation under various stress conditions. Proper attention to sample preparation using alkaline diluents and protection from light is critical for obtaining accurate and reproducible results.
Lansoprazole is highly unstable in acidic conditions and degrades rapidly in aqueous solutions, requiring alkaline stabilizers to maintain integrity during solution preparation [1]. The following protocols are derived from stability studies and compounding guides.
This method suspensds lansoprazole in an alkaline vehicle to inhibit degradation [2] [3] [4].
This method uses a commercial suspending vehicle for potentially enhanced physical stability and palatability [4].
The following table consolidates key quantitative stability findings from experimental studies for easy comparison. Note the variation in results between studies.
Table 1: Stability of Lansoprazole (3 mg/mL) in Sodium Bicarbonate Suspension
| Storage Condition | Stability Duration | Definition of Stability | Primary Reference |
|---|---|---|---|
| Ambient (22°C) | 8 hours | ≥90% initial concentration | [3] |
| Ambient (22°C) | 48 hours | ≥90% initial concentration | [2] |
| Refrigerated (4°C) | 14 days | ≥90% initial concentration | [3] |
| Refrigerated (4°C) | 7 days | ≥90% initial concentration | [2] |
The following diagram outlines a general workflow for conducting a stability study on an extemporaneously prepared lansoprazole suspension, based on the methodologies cited.
Lansoprazole, a proton pump inhibitor (PPI), is a mainstay treatment for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers [1]. Its primary mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion [2]. Unlike histamine-2 receptor antagonists (H2RAs), which only block one pathway of acid secretion, PPIs like lansoprazole inhibit acid production stimulated by histamine, gastrin, and acetylcholine, providing superior acid suppression [2].
For drug development scientists, robust in vitro protocols are essential for evaluating the performance of lansoprazole formulations. These studies must account for the drug's inherent acid lability and pH-dependent solubility [3]. The following application notes provide detailed methodologies for key experiments in the preclinical assessment of lansoprazole formulations.
Lansoprazole's primary role is gastric acid suppression, but research reveals additional, pleiotropic effects that are independent of its antisecretory action. The diagram below illustrates these core mechanisms.
This protocol outlines the production of enteric-coated lansoprazole microparticles to protect the acid-labile drug and ensure targeted release in the intestine [6].
This protocol evaluates the ability of the formulated microparticles to protect lansoprazole in acidic media and release it in intestinal conditions, according to USP guidelines [6].
Table 1: Key Parameters for In Vitro Release Testing of Lansoprazole Formulations
| Parameter | Standard Condition | Biorelevant Condition | Acceptance Criteria |
|---|---|---|---|
| Acid Stage Medium | 0.1 N HCl, 500 mL [6] | Acetate Buffer, pH 4.5 [6] | N/A |
| Duration | 2 hours | 2 hours | N/A |
| Gastric Resistance | >90% drug remaining [6] | >90% drug remaining | Q > 80% (per dosage form specs) |
| Buffer Stage Medium | Phosphate Buffer, pH 7.4, 900 mL [6] | Phosphate Buffer, pH 7.4, 900 mL [6] | N/A |
| Duration | 60 minutes | 60 minutes | N/A |
| Release in Buffer | >80% drug released in 60 min | >80% drug released in 60 min | Q > 75% in 45 min |
This protocol details a method to evaluate the acid-independent, anti-inflammatory properties of lansoprazole in a human monocytic cell line [4].
Table 2: Expected Experimental Outcomes from Anti-inflammatory Protocol
| Analyte/Method | Stimulus | Expected Effect of Lansoprazole (100 µM) | Proposed Mechanism |
|---|---|---|---|
| TNF-α Protein (ELISA) | LPS / HpWE | ~51% reduction in secretion [4] | Inhibition of NF-κB & ERK pathways [4] |
| IL-1β Protein (ELISA) | LPS / HpWE | ~71% reduction in secretion [4] | Inhibition of NF-κB & ERK pathways [4] |
| TNF-α mRNA (qRT-PCR) | LPS / HpWE | ~57% reduction in expression [4] | Transcriptional regulation via NF-κB [4] |
| IL-1β mRNA (qRT-PCR) | LPS / HpWE | ~62% reduction in expression [4] | Transcriptional regulation via NF-κB [4] |
| Phospho-IκB-α (Western Blot) | LPS / HpWE | Inhibition of phosphorylation and degradation [4] | Prevention of NF-κB activation [4] |
| Phospho-ERK (Western Blot) | LPS / HpWE | Inhibition of phosphorylation [4] | Suppression of MAPK signaling [4] |
When developing lansoprazole formulations, several key physicochemical properties must be considered:
The protocols outlined herein provide a comprehensive framework for the in vitro evaluation of lansoprazole, covering its core function of gastric acid suppression and its emerging pleiotropic effects. The successful development of a lansoprazole dosage form requires a meticulous approach that accounts for its acid lability and pH-dependent solubility. The integration of gastric resistance testing, dissolution studies, and mechanistic cell-based assays offers a robust strategy for formulating and profiling this versatile drug, potentially unlocking benefits beyond acid suppression.
The following table summarizes key findings from a 2023 randomized controlled trial investigating an immediate-release lansoprazole/sodium bicarbonate formulation in healthy subjects [1]. This data can provide a benchmark for expected outcomes in animal studies.
| Parameter | Single-Dose Results | Multiple-Dose Results | Notes & Comparative Analysis |
|---|
| Time to Max Concentration (Tmax) | Tmax of test formulation (T) was significantly faster than reference (R) [1]. | Tmax: T preparation 0.5 hrs vs. R preparation 1.5 hrs [1]. | The immediate-release (T) formulation demonstrates a markedly faster absorption rate. | Drug Exposure (AUC) | Data available in source [1]. | Test and reference formulations were bioequivalent at steady state (AUCss) [1]. | The two formulations ultimately deliver the same total amount of drug into the system. | | Acid Suppression (PD) | Time with pH >4.0 for T preparation was higher than R after 1 hour [1]. | Time with pH >4.0 for T preparation was higher than R after 1 hour [1]. | The faster absorption of the T formulation translates into a superior early acid-suppressing effect. |
Given the lack of specific animal protocols in the search results, the following is a generalized experimental framework. You should adapt the doses, routes, and species based on your specific research objectives and consult existing literature for established models.
To evaluate the pharmacokinetics and pharmacodynamics of lansoprazole sodium in a relevant animal model (e.g., rat, dog).
The workflow for this integrated PK/PD study can be visualized as follows:
Lansoprazole, a potent proton pump inhibitor (PPI) of the benzimidazole class, presents significant stability challenges that complicate its accurate quantification in biological samples. As an acid-labile compound containing a sulfinyl group, lansoprazole undergoes complex degradation pathways influenced by pH, temperature, light exposure, and biological matrix components. Understanding these stability parameters is crucial for developing reliable analytical methods, interpreting pharmacokinetic data, and ensuring accurate assessment of drug exposure in both preclinical and clinical studies. These factors directly impact data integrity in drug development programs and can influence clinical decision-making when interpreting patient drug levels.
The inherent chemical instability of lansoprazole is attributed to its sulfinyl moiety, which is susceptible to degradation under both acidic and alkaline conditions, though particularly labile in acidic environments. This comprehensive guide synthesizes current research on lansoprazole stability, presents optimized analytical protocols, and provides practical strategies for maintaining sample integrity throughout the analytical workflow. Implementation of these specialized handling procedures is essential for researchers conducting bioanalysis, pharmacokinetic studies, or metabolic profiling of lansoprazole in biological matrices. [1] [2] [3]
Lansoprazole possesses specific physicochemical properties that directly influence its stability profile. With a molecular weight of 369.36 g/mol (C₁₆H₁₄F₃N₃O₂S), lansoprazole is a white to brownish-white powder that is practically insoluble in water and sparingly soluble in ethanol. It melts at approximately 166°C with decomposition. The compound's photolytic sensitivity requires protection from light during processing and analysis, while its susceptibility to oxidative degradation necessitates careful consideration of sample handling environment. The sulfinyl bridge in lansoprazole serves as both its pharmacologically active site and its primary point of instability, creating the need for specific stabilization strategies during sample collection, processing, and storage. [3] [4]
The degradation kinetics of lansoprazole follow pH-dependent patterns that must be considered throughout analytical procedures. In aqueous solutions, lansoprazole decomposition increases exponentially with decreasing pH, with the degradation rate significantly accelerating in acidic environments. This behavior necessitates careful pH control during sample processing and analysis to prevent analyte degradation and ensure accurate quantification. [4]
Table 1: pH-Dependent Degradation of Lansoprazole in Aqueous Solutions
| pH Condition | Temperature | Half-Life | Degradation Rate | Reference |
|---|---|---|---|---|
| pH 5.0 | Room Temperature | ~30 minutes | Rapid decomposition | [4] |
| pH 7.0 | Room Temperature | ~18 hours | Moderate stability | [4] |
| Alkaline conditions | Room Temperature | Extended | Enhanced stability | [5] [4] |
Table 2: Temperature Stability Profile of Lansoprazole Formulations
| Formulation Type | Storage Condition | Stability Duration | Recommended Beyond-Use Date | Reference |
|---|---|---|---|---|
| Sodium bicarbonate suspension (3 mg/mL) | Room temperature (20-22°C) | 48 hours | Not beyond 48 hours | [6] |
| Sodium bicarbonate suspension (3 mg/mL) | Refrigerated (3-4°C) | 7 days | Not beyond 7 days | [6] |
| Enteric-coated granules | Controlled room temperature | Until expiration | As per manufacturer | [3] |
| Solid dispersion (Pluronic F-127) | Refrigerated | 30 days | 30 days | [7] |
The temperature influence on lansoprazole stability follows predictable kinetics, with refrigeration significantly extending stability in formulated products. Research demonstrates that lansoprazole suspended in sodium bicarbonate 8.4% vehicle maintains integrity for only 48 hours at room temperature but remains stable for 7 days under refrigeration (3-4°C). This pattern of enhanced stability at lower temperatures extends to biological samples, where immediate freezing after collection is recommended to preserve sample integrity. For long-term storage of lansoprazole in biological matrices, temperatures of -70°C to -80°C are generally recommended to prevent significant degradation over time. [6]
A validated stability-indicating UPLC method has been developed specifically for the quantification of lansoprazole and its impurities in pharmaceutical dosage forms, with applications adaptable to biological samples. This method employs a Waters Acquity BEH C18 column with a gradient program utilizing mobile phase A (pH 7.0 phosphate buffer and methanol in 90:10 v/v ratio) and mobile phase B (methanol and acetonitrile in 50:50 v/v ratio). The chromatographic separation is monitored at 285 nm, providing optimal detection for lansoprazole and its degradation products. The method successfully resolves lansoprazole from its degradation impurities, demonstrating specificity in forced degradation studies under various stress conditions. [8]
The method validation confirms linear response across relevant concentration ranges, with precision and accuracy meeting ICH guidelines. The stability-indicating capability was proven through stress testing including oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation conditions. Lansoprazole showed significant degradation under acid and oxidative stress conditions, but all degradation products were successfully resolved from the main peak and known impurities, confirming the method's stability-indicating power. This robust separation makes it particularly valuable for biological samples where metabolites and degradation products may interfere with accurate quantification. [8]
For bioanalytical applications, a fast and sensitive UPLC-MS/MS method has been developed and validated for the detection of lansoprazole in dog plasma, with applications transferable to human biological samples. This method demonstrates excellent analytical sensitivity with a linear calibration range adapted to expected physiological concentrations following lansoprazole administration. The method employs omeprazole as an internal standard, with sample preparation involving protein precipitation and extraction using appropriate organic solvents. [9]
The UPLC-MS/MS method has been successfully applied to pharmacokinetic studies, providing reliable quantification of lansoprazole in plasma samples. The system utilizes a C18 column maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water and methanol running at a flow rate of 0.3 mL/min. The mass spectrometric detection operates in multiple reaction monitoring (MRM) mode, monitoring the MS/MS transitions of m/z 370 to m/z 252 for lansoprazole and m/z 346 to m/z 198 for omeprazole (internal standard). This highly specific detection method minimizes matrix effects and provides the sensitivity required for pharmacokinetic profiling. [6] [9]
Table 3: Analytical Method Validation Parameters for Lansoprazole Quantification
| Validation Parameter | UPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria |
|---|---|---|---|
| Linearity range | Not specified | Adapted to expected concentrations | R² > 0.99 |
| Precision | Meets ICH guidelines | Not specified | RSD < 2% |
| Accuracy | Meets ICH guidelines | Not specified | 95-105% |
| LOD | Determined | Not specified | Signal-to-noise > 3 |
| LOQ | Determined | Sufficient for PK studies | Signal-to-noise > 10 |
| Specificity | Resolves all degradation products | Resolves from matrix | No interference |
The stability profile of lansoprazole in plasma and serum presents unique challenges beyond those observed in formulated products. While specific stability data for lansoprazole in biological matrices is limited in the available literature, general principles for PPIs can be applied with verification. Based on the compound's physicochemical characteristics, plasma samples containing lansoprazole should be processed immediately after collection, with stabilization using alkaline buffers to prevent acidic degradation. For short-term storage, refrigeration at 4°C for no more than 24 hours is recommended, while for longer storage, freezing at -70°C or below is necessary to preserve sample integrity. [2] [3]
The enzymatic activity in biological matrices may contribute to lansoprazole degradation through metabolic pathways similar to those occurring in vivo. CYP2C19 represents the primary metabolic pathway for lansoprazole, with additional contribution from CYP3A4. This metabolic susceptibility suggests that inhibition of enzymatic activity in collected samples may be necessary to prevent degradation during processing. Addition of enzyme inhibitors such as sodium fluoride to plasma samples should be evaluated for stabilizing lansoprazole during the analytical process. [10] [2]
Recent research has revealed that physiological alterations following bariatric surgery can significantly impact lansoprazole pharmacokinetics, indirectly reflecting changes in drug stability and absorption in modified biological environments. A 2025 study demonstrated that Roux-en-Y gastric bypass (RYGB) surgery resulted in a 16% decrease in lansoprazole AUC₀–₈h and a 31% decrease in Cmax, indicating altered absorption and potentially different stability profiles in the post-surgical gastrointestinal environment. These pharmacokinetic changes were particularly pronounced in CYP2C19 normal metabolizers, who showed a 30% reduction in Cmax, while intermediate metabolizers exhibited no significant changes. [10]
The pathophysiological factors affecting lansoprazole stability in biological systems include altered gastrointestinal pH, reduced gastric volume, modified transit time, and changes in metabolizing enzyme exposure. These factors collectively influence the stability and absorption of lansoprazole, ultimately affecting its bioavailability and plasma concentrations. Researchers must consider these physiological variables when designing stability studies and interpreting resulting data, particularly when working with samples from specific patient populations with altered gastrointestinal anatomy or function. [10]
Blood collection for lansoprazole quantification should be performed using EDTA-containing tubes, with immediate processing to prevent degradation. Collected blood samples should be centrifuged at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. The resulting plasma should be transferred to polypropylene tubes containing stabilization additives - specifically, 50 µL of 1M sodium bicarbonate per 1 mL of plasma to maintain alkaline pH. Aliquot plasma into small volumes (0.5-1 mL) to avoid repeated freeze-thaw cycles and flash-freeze in dry ice/ethanol bath before storage at -70°C or lower. [6] [4]
For sample extraction, thaw plasma samples on ice and vortex mix briefly. Transfer 100 µL aliquot to a microcentrifuge tube and add 10 µL of internal standard working solution (omeprazole 1 µg/mL in methanol). Add 300 µL of acetonitrile for protein precipitation, vortex mix for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate under a gentle stream of nitrogen at 30°C. Reconstitute the residue with 100 µL of mobile phase (0.1% formic acid in water:methanol, 50:50 v/v), vortex mix for 30 seconds, and transfer to autosampler vials for analysis. [9]
For acid degradation studies, prepare a solution of lansoprazole in methanol at approximately 1 mg/mL. Transfer 1 mL of this solution to a 10 mL volumetric flask and add 1 mL of 0.1N hydrochloric acid. Maintain at room temperature for 30 minutes, then neutralize with 1 mL of 0.1N sodium hydroxide. Dilute to volume with mobile phase and analyze immediately. For base degradation, follow the same procedure using 0.1N sodium hydroxide instead of acid, with neutralization using 0.1N hydrochloric acid. These studies help identify degradation products and establish the stability-indicating capability of analytical methods. [8]
For oxidative stress testing, prepare lansoprazole solution in methanol at 1 mg/mL. Transfer 1 mL to a 10 mL volumetric flask, add 1 mL of 3% hydrogen peroxide, and maintain at room temperature for 30 minutes. Dilute to volume with mobile phase and analyze immediately. Compare the chromatographic profile with untreated controls to identify oxidative degradation products. These stress testing protocols are essential for demonstrating method specificity and understanding lansoprazole degradation pathways under various conditions. [8]
Lansoprazole undergoes complex degradation pathways that are initiated under specific environmental conditions. The primary degradation mechanism involves the sulfinyl group, which undergoes acid-catalyzed rearrangement to form sulfenic acid and subsequently sulfenamide species. These reactive intermediates can further decompose to form multiple degradation products including lansoprazole sulfide and lansoprazole sulfone. The degradation rate increases exponentially with decreasing pH, highlighting the critical importance of maintaining neutral to alkaline conditions during sample processing and analysis. [1] [3]
Recent research has identified an alternative activation pathway for PPIs like lansoprazole that does not require acidic conditions. This mechanism involves zinc ions acting as Lewis acids to promote PPI activation and conjugation to cysteine residues in proteins. This finding suggests that lansoprazole may undergo degradation through zinc-facilitated pathways in biological systems containing zinc-metalloproteins, particularly those with C4 zinc clusters (zinc coordinated by four cysteines). This discovery has significant implications for understanding lansoprazole stability in biological matrices and potential off-target effects. [1]
The metabolic fate of lansoprazole in biological systems primarily involves hepatic metabolism via cytochrome P450 enzymes, with CYP2C19 being the major isoform responsible for forming 5-hydroxy lansoprazole, and CYP3A4 contributing to lansoprazole sulfone formation. These metabolites are subsequently conjugated and excreted in urine and bile. The genetic polymorphism of CYP2C19 significantly influences lansoprazole metabolic stability, with poor metabolizers exhibiting higher drug exposure compared to extensive metabolizers. This metabolic variability must be considered when interpreting stability data from different population groups. [10] [2]
Diagram 1: Lansoprazole degradation and metabolic pathways showing both acid-mediated and zinc-catalyzed activation routes leading to degradation products and metabolites.
Implementing rigorous quality control measures is essential for ensuring the reliability of lansoprazole stability data in biological samples. Quality control samples should be prepared at low, medium, and high concentrations in the same biological matrix as study samples and processed alongside them. Continuous monitoring of lansoprazole stability in biological matrices should include periodic analysis of quality control samples during long analytical runs, with acceptance criteria for accuracy (85-115%) and precision (RSD < 15%). Additionally, bench-top stability, freeze-thaw stability, and long-term storage stability should be established under the specific conditions of each study. [6] [8]
For bioanalytical method verification, each analytical run should include a calibration curve with at least six concentration levels and quality control samples at three concentrations (low, medium, high) in replicate. The acceptance criteria should follow regulatory guidelines, with at least 67% of quality control samples and 50% at each concentration level within 15% of nominal values. Additionally, integrity testing of biological samples should include visual inspection for discoloration, assessment of pH where possible, and monitoring for unusual chromatographic patterns that may indicate degradation. [9] [8]
The stability of lansoprazole in biological samples presents significant challenges that require careful methodological consideration throughout sample collection, processing, analysis, and storage. Key recommendations include:
Future research directions should include comprehensive stability studies of lansoprazole in various biological matrices, investigation of stabilization techniques specific to biological samples, and exploration of how physiological changes impact drug stability in different patient populations. Implementation of these protocols will enhance data reliability in lansoprazole research and support accurate interpretation of pharmacokinetic and bioanalytical studies.
Lansoprazole, a substituted benzimidazole with the chemical name (RS)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole, is a widely prescribed proton pump inhibitor used to treat various acid-related disorders including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The empirical formula of lansoprazole is C16H14F3N3O2S, with a molecular weight of 369.36 g/mol. As pharmaceutical regulations continue to evolve and emphasize product quality and patient safety, robust analytical methods for lansoprazole quantification have become increasingly important for both pharmaceutical analysis and clinical therapeutic drug monitoring. These methods must demonstrate reliability, accuracy, and specificity while also being capable of separating lansoprazole from its potential impurities and degradation products. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for lansoprazole sodium, specifically addressing the determination of the active pharmaceutical ingredient (API) and related substances in bulk drug substances and pharmaceutical dosage forms.
Various analytical techniques have been developed and validated for the quantification of lansoprazole, each with distinct advantages and applications. The selection of an appropriate method depends on the specific analytical requirements, including sensitivity, precision, analysis time, and available instrumentation.
Table 1: Comparison of Analytical Methods for Lansoprazole Quantification
| Method | Separation Conditions | Key Parameters | Applications | References |
|---|
| UPLC | Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm) Mobile Phase: Gradient with pH 7.0 phosphate buffer and methanol/ACN Detection: 285 nm | Runtime: 11 min Linear range: 50-150% of test concentration LOD: <0.05% | Simultaneous determination of assay and related substances; stability-indicating method | [1] | | HPLC | Column: Ascentis Express C18 (Fused-Core technology, 2.7 μm) Mobile Phase: Phosphate buffer with organic modifiers Detection: UV detection | Runtime: 40 min Linear range: 0.05-150% RSD: 0.11% (n=5) | Consolidated method for both assay and impurity quantitation; improved USP method | [2] | | CE | Background Electrolyte: 50 mM phosphate buffer (pH 2.2) with 12 mM β-CD and 5 mM sodium sulfite Voltage: 15 kV | Detection limits: 0.64 mg/L (R-enantiomer), 0.72 mg/L (S-enantiomer) Recovery: 91-102% | Enantiomeric separation; pharmaceutical preparation analysis | [3] | | Spectrophotometry | Reagents: DDQ, iodine, or eosin with copper(II) Detection: 457 nm (DDQ), 293/359 nm (iodine), 549 nm (ternary complex) | Linear range: 1.48-90 μg/mL depending on method Recovery: 99.18-99.76% | Rapid quality control analysis; formulation screening | [4] |
The choice of analytical method should be guided by the specific analytical needs and available resources. Ultra-Performance Liquid Chromatography (UPLC) offers superior efficiency with reduced analysis time and solvent consumption compared to traditional HPLC, making it ideal for high-throughput environments. However, HPLC remains a robust and widely accessible technique, particularly when implemented with fused-core columns that approach UPLC performance on conventional HPLC instrumentation. Capillary Electrophoresis (CE) provides an alternative for chiral separations, especially for enantiomeric purity assessment, while spectrophotometric methods offer rapid analysis for routine quality control where extreme sensitivity is not required. For stability-indicating methods that can quantify lansoprazole and its degradation products simultaneously, chromatographic techniques (UPLC/HPLC) are generally preferred.
For Related Substances Analysis: Accurately weigh lansoprazole pellets equivalent to 40 mg of lansoprazole and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 25 minutes while maintaining temperature at 25°C. Dilute to volume with diluent and mix well.
For Assay Analysis: Pipette 1.0 mL of the related substances solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 40 μg/mL. Filter through a 0.22 μm nylon membrane filter before injection.
System Suitability: The relative standard deviation (RSD) of five replicate injections of standard solution should not be more than 2.0%. The tailing factor for lansoprazole peak should not be more than 2.0.
The validation of analytical methods for lansoprazole should be performed according to the International Council for Harmonisation (ICH) guidelines to establish that the method is suitable for its intended purpose.
Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities and excipients. To demonstrate the stability-indicating nature of the method, lansoprazole should be subjected to forced degradation under various stress conditions.
After stress treatments, analyze the samples and determine the peak purity using PDA detection. The purity angle should be less than the purity threshold in all stressed samples, demonstrating analyte peak homogeneity. Calculate the mass balance (% assay + % impurities + % degradation products) for each stress condition, which should be close to 100% (typically 98-102%).
Table 2: Method Validation Parameters and Results for Lansoprazole UPLC Method
| Validation Parameter | Experimental Protocol | Acceptance Criteria | Reported Results | References |
|---|---|---|---|---|
| Precision | Six individual preparations of lansoprazole spiked with 0.30% of known impurities | RSD ≤ 5% for impurity areas | RSD < 2% for all impurities | [1] [5] |
| Linearity | Six concentration levels from LOQ to 150% of specification level (LOQ, 0.075, 0.15, 0.30, 0.45, 0.60%) | Correlation coefficient r ≥ 0.998 | r = 0.999 for all impurities and assay | [1] |
| Accuracy | Standard addition at LOQ, 50%, 100%, and 150% levels in triplicate | Recovery 90-110% | Recovery 98-102% for all impurities | [1] |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ | LOQ < 0.05% for all impurities | [1] [2] |
| Robustness | Deliberate changes in flow rate (±0.03 mL/min), temperature (±5°C), and pH (±0.2 units) | Resolution ≥ 2.0 between critical pairs | Method robust for all parameters with resolution maintained | [1] |
| Solution Stability | Evaluation of standard and sample solutions at room temperature up to 24 hours | RSD ≤ 2% for area response | Solutions stable for up to 24 hours at room temperature | [1] |
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. The following robustness tests should be performed:
In all robustness experiments, monitor the system suitability parameters including retention time, tailing factor, and resolution between lansoprazole and closest eluting impurity. The method is considered robust if all system suitability criteria are met under all varied conditions.
The following diagram illustrates the systematic approach to lansoprazole analytical method development:
The following pathway outlines the method validation process with acceptance criteria:
The validated UPLC method has been successfully applied to the analysis of lansoprazole in various pharmaceutical dosage forms, including capsules, tablets, and pellets. For capsule analysis, the entire content of at least 10 capsules should be mixed thoroughly, and an accurately weighed portion equivalent to 40 mg of lansoprazole should be taken for analysis. For enteric-coated formulations, special care should be taken during extraction to ensure complete dissolution of the active ingredient without damaging the acid-labile molecule. The method has demonstrated recovery rates of 98-102% across different pharmaceutical formulations, confirming its accuracy and reliability for quality control testing of finished products.
The developed UPLC method effectively separates lansoprazole from its process-related impurities and degradation products, making it suitable for stability studies. Lansoprazole is particularly susceptible to degradation under acidic conditions and oxidative stress, forming multiple degradation products that are well-resolved from the main peak. This method can be applied to:
The method's ability to provide mass balance between 98-102% across various stress conditions confirms its effectiveness as a stability-indicating method for monitoring lansoprazole product quality throughout its shelf life.
When transferring this method between laboratories or instruments, the following parameters should be carefully considered and verified:
The analytical methods presented in these application notes, particularly the UPLC method, provide robust, accurate, and precise approaches for the quantification of lansoprazole and its related substances in pharmaceutical formulations. The complete validation data demonstrate that the method meets all regulatory requirements for pharmaceutical quality control testing. The improved method using fused-core HPLC columns offers a practical alternative for laboratories without UPLC capability, reducing analysis time from 60 minutes to 40 minutes while maintaining excellent resolution and sensitivity. These methods can be reliably implemented for routine analysis, stability studies, and quality control of lansoprazole in various pharmaceutical dosage forms, ensuring product quality and patient safety.
Lansoprazole, a proton pump inhibitor belonging to the substituted benzimidazole class, is widely used for the treatment of acid-related gastrointestinal disorders. The molecule exhibits inherent instability under various environmental conditions, making forced degradation studies an essential component of pharmaceutical development. Lansoprazole is particularly sensitive to acidic conditions, but also degrades under alkaline, oxidative, and photolytic stress. These degradation pathways arise from its core chemical structure, which contains acid-labile sulfinyl and benzimidazole groups that are susceptible to rearrangement and cleavage. Understanding these degradation behaviors is critical for developing stable dosage forms, especially enteric-coated systems designed to protect the drug from gastric acid. Forced degradation studies provide crucial insights into the intrinsic stability of lansoprazole, help identify potential degradation products, and validate stability-indicating analytical methods as required by regulatory guidelines such as ICH Q1A(R2) and ICH Q2(R1).
Lansoprazole is classified as a BCS Class II compound, characterized by low solubility and high permeability. Its molecular structure contains a sulfinyl group that serves as the primary site for acid-catalyzed degradation, and a benzimidazole ring that is susceptible to nucleophilic attack. The molecule demonstrates pH-dependent solubility, being practically insoluble in water but soluble in acetonitrile and alkaline solutions. This property significantly influences both its stability and analytical behavior.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | 2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzimidazole |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S |
| BCS Classification | Class II (Low solubility, High permeability) |
| pKa | ~4.0 (benzimidazole), ~8.5 (pyridine) |
| λmax | 281-284 nm (in acetonitrile) |
| Solubility | Soluble in acetonitrile, alkaline solutions; practically insoluble in water |
The major degradation pathways of lansoprazole include:
Forced degradation studies involve subjecting lansoprazole to various stress conditions beyond normal ranges to accelerate degradation. The following table summarizes the recommended conditions and observed outcomes:
Table 2: Forced Degradation Conditions and Outcomes for Lansoprazole
| Stress Condition | Experimental Parameters | Degradation Outcome | Key Observations |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl, 80°C, 24 hours reflux [1] | Extensive degradation | Formation of multiple degradation products; highly susceptible |
| Alkaline Hydrolysis | 0.1N NaOH, 80°C, 24 hours reflux [1] | Extensive degradation | Significant degradation observed |
| Oxidative Stress | 3% H₂O₂, room temperature, 24 hours [1] | Moderate to significant degradation | Concentration and time-dependent degradation |
| Photolytic Stress | 1.2 million lux hours, 200 watt-hrs/m² UV [1] | Significant degradation | Highly photosensitive; requires light-protected packaging |
| Thermal Stress | 80°C, high humidity [2] | Degradation with discoloration | Follows apparent zero-order kinetics; moisture-dependent |
| Neutral Hydrolysis | Water, 60°C, 7 days [1] | Minimal degradation | Relatively stable in aqueous conditions without extreme pH |
The mass balance approach, which accounts for the total of intact drug and degradation products, is essential in forced degradation studies. For lansoprazole, mass balance values close to 99.5% have been reported using stability-indicating methods, demonstrating adequate quantification of both the parent compound and its degradation products [1]. This confirms that major degradation products have been accounted for and that the analytical method is capable of separating and quantifying all significant degradation species.
A validated reversed-phase HPLC method has been developed specifically for monitoring lansoprazole degradation and quantifying related substances in lansoprazole intermediate (LAN20) [1]. This method provides excellent resolution between lansoprazole and its impurities (LAN20-I and LAN20-II), with resolution factors greater than 2.0 indicating significant separation.
Table 3: HPLC Conditions for Lansoprazole Degradation Studies
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (250 × 4.6 mm, 5μm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0 min/10% B, 10 min/10% B, 50 min/90% B, 51 min/10% B, 60 min/10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 μL |
| Sample Concentration | 2000 μg/mL for degradation studies |
The method has been validated according to ICH guidelines, demonstrating linearity with a correlation coefficient >0.999 across the range from LOQ to 200% of target concentration, precision with %RSD <0.4%, and accuracy with recovery rates between 90-110% [1]. The method successfully separates lansoprazole from all major degradation products formed under various stress conditions.
For rapid assessment of lansoprazole stability, a zero-order UV-spectrophotometric method can be employed [3] [4]. This method is based on measuring the absorbance of lansoprazole solution in acetonitrile at 281-284 nm. The system obeys Beer's law over the concentration range of 1.25-25.0 μg/mL [3] or 2-40 μg/mL [4], with correlation coefficient values of 0.998 or better. While less specific than HPLC for identifying individual degradation products, this method offers rapid analysis and can be used for initial degradation screening.
Table 4: Comparison of Analytical Methods for Lansoprazole Degradation Studies
| Parameter | HPLC Method [1] | UV-Spectrophotometric Method [3] [4] |
|---|---|---|
| Analysis Time | ~60 minutes per run | <5 minutes per sample |
| Specificity | High (separates individual degradation products) | Moderate (measures overall changes) |
| Sensitivity | LOQ: 0.005% for related substances | Limited to major concentration changes |
| Equipment Needs | Specialized HPLC system | Standard UV spectrophotometer |
| Application | Identification and quantification of specific degradation products | Rapid screening and stability assessment |
| Validation Status | Fully validated as per ICH guidelines | Linear range and precision established |
The following diagram illustrates the systematic workflow for conducting forced degradation studies on this compound:
Principle: Lansoprazole is highly susceptible to degradation under extreme pH conditions due to the lability of the sulfinyl group and benzimidazole ring.
Materials:
Procedure:
Safety Note: Use appropriate personal protective equipment when handling concentrated acids and bases. Perform neutralization in an ice bath to control exothermic reactions.
Principle: The sulfoxide moiety in lansoprazole is susceptible to oxidation, potentially forming sulfone derivatives or cleavage products.
Materials:
Procedure:
Note: Higher concentrations of H₂O₂ (up to 30%) or extended exposure times may be used if minimal degradation occurs with 3% H₂O₂.
Principle: Lansoprazole contains chromophores that absorb light energy, making it susceptible to photodegradation through radical-mediated pathways.
Materials:
Procedure:
Note: Photostability testing should be conducted according to ICH Q1B guidelines, which include control of temperature during exposure.
Principle: Solid-state degradation of lansoprazole follows apparent zero-order kinetics and is influenced by both temperature and humidity.
Materials:
Procedure:
The development of stable lansoprazole formulations requires careful consideration of its degradation pathways. Research has demonstrated that the key mechanism in obtaining a stable lansoprazole delivery system involves not only suppression of proton attacks but also limitation of its solubility in the moisture layer, as lansoprazole degrades following apparent zero-order kinetics in solid dosage forms [2]. Formulation strategies include:
Studies comparing pelletization techniques have found that solution suspension layering produces more stable pellets compared to direct pelletization, though it is more time-consuming [2]. Additionally, sugar-based cores have shown advantages over microcrystalline cellulose in stabilizing lansoprazole by forming less porous active layers that limit contact between the drug and environmental moisture.
Forced degradation studies confirm that lansoprazole is a highly unstable molecule susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions. The most extensive degradation occurs under acidic and alkaline hydrolysis, followed by oxidative and photolytic stress. The stability-indicating HPLC method described provides reliable separation and quantification of lansoprazole and its degradation products, enabling comprehensive characterization of its degradation behavior. These studies provide essential information for developing stable formulations, particularly enteric-coated delivery systems that protect lansoprazole from gastric acid while allowing absorption in the intestine. When designing stability studies for lansoprazole formulations, particular attention should be paid to humidity control and light protection, as these factors significantly influence degradation rates in solid dosage forms.
1. Study Rationale and Objectives Lansoprazole is a proton pump inhibitor (PPI) whose bioavailability is compromised by degradation in the acidic stomach environment, which is why it is typically formulated in enteric-coated granules [1]. Co-administration with sodium bicarbonate serves a dual purpose: it protects the acid-labile drug and facilitates immediate release, leading to faster absorption and a more rapid onset of acid suppression [1] [2]. This is particularly beneficial for patients with difficulty swallowing or those in critical care requiring nasogastric administration. This protocol outlines a study design to compare the pharmacokinetics and pharmacodynamics of an immediate-release lansoprazole/sodium bicarbonate formulation against a standard enteric-coated reference product.
2. Proposed Study Design A robust, open-label, randomized, two-period, two-sequence, single- and multiple-dose crossover study is recommended. This design efficiently controls for inter-subject variability and allows for the assessment of both initial exposure and steady-state conditions.
3. Formulation and Administration Specifics For researchers investigating alternative administration methods, the following protocol for preparing a lansoprazole suspension from enteric-coated granules is provided:
| Aspect | Specification |
|---|---|
| Granules | Contents of one 30 mg lansoprazole capsule [1]. |
| Vehicle | 10 mL of 8.4% (1 M) Sodium Bicarbonate solution [1]. |
| Container | 30-mL syringe [1]. |
| Mixing | Roll syringe between palms and tilt side-to-side for at least 2-5 minutes until a milky suspension forms [1]. |
| Administration | Administer via nasogastric tube immediately after preparation [1]. |
4. Data Analysis and Success Metrics
The table below summarizes the expected outcomes based on recent clinical data.
This table compares the key parameters expected from the immediate-release lansoprazole/sodium bicarbonate formulation (Test) versus a standard enteric-coated lansoprazole (Reference).
| Parameter | Lansoprazole/Sodium Bicarbonate (Test) | Enteric-Coated Lansoprazole (Reference) |
|---|---|---|
| Tmax (after multiple doses) | 0.5 hours [2] | 1.5 hours [2] |
| Cmax | Significantly increased [1] | - |
| AUC | Bioequivalent (90% CI within 80-125%) [2] | Bioequivalent (90% CI within 80-125%) [2] |
| Gastric Acid Suppression Onset | Faster onset; more potent in first 5 hours [1] | Slower onset |
| Time at pH > 4.0 (early phase) | Superior in the first 1-5 hours [1] [2] | Lower in the first 1-5 hours |
The following diagram illustrates the logical flow of the study and the established relationship between the formulation's properties, its pharmacokinetics, and the resulting pharmacodynamic effect.
Lansoprazole is a prominent proton pump inhibitor (PPI) widely prescribed for conditions including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. As a substituted benzimidazole derivative, lansoprazole exerts its therapeutic effect through irreversible inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells, effectively suppressing gastric acid secretion. Understanding its pharmacokinetic profile is essential for optimizing therapeutic outcomes and minimizing adverse effects, particularly given the significant inter-individual variability observed in drug metabolism and exposure.
The pharmacokinetics of lansoprazole are characterized by relatively short plasma half-life (0.6-2.1 hours) but prolonged pharmacodynamic effects due to irreversible proton pump binding. Lansoprazole undergoes extensive hepatic metabolism primarily via the cytochrome P450 system, with CYP2C19 being the principal isoenzyme responsible for its biotransformation, and CYP3A4 playing a secondary role. This metabolic pathway exhibits significant genetic polymorphism, contributing to substantial variability in plasma exposure across different patient populations. Additionally, lansoprazole displays pH-dependent absorption characteristics, necessitating protection from gastric acid through enteric coating formulations to ensure optimal bioavailability exceeding 85% under appropriate administration conditions [1] [2].
The determination of lansoprazole in human plasma requires highly sensitive and specific analytical methods due to the need for precise quantification at low concentrations in complex biological matrices. The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for lansoprazole quantification, offering superior sensitivity, specificity, and efficiency compared to conventional HPLC-UV techniques. This method enables reliable detection of lansoprazole at clinically relevant concentrations with a lower limit of quantification (LLOQ) as low as 5.5 ng/mL, utilizing only small sample volumes (50 μL of human plasma) while achieving excellent accuracy and precision profiles [3].
The LC-MS/MS methodology employs electrospray ionization (ESI) in negative mode for optimal analyte detection, with lansoprazole showing the best response as deprotonated molecular ions [M-H]- with fragment ions at m/z 368.2. The internal standard approach utilizing bicalutamide (fragment ion at m/z 429.0) enhances analytical precision and accounts for potential variability in sample preparation and ionization efficiency. Chromatographic separation is achieved through rapid resolution liquid chromatography (RRLC) employing a C18 column (50 × 2.1 mm, 1.8 μm) with isocratic elution using a mobile phase consisting of methanol-water (70:30, v/v) containing 5 mM ammonia formate. This optimized configuration yields excellent peak symmetry and complete resolution within a remarkably short chromatographic run time of only 2.0 minutes, significantly enhancing analytical throughput for clinical applications requiring high sample volumes [3].
Protein Precipitation: The sample preparation methodology employs a straightforward one-step protein precipitation technique using acetonitrile, which provides adequate recovery while significantly simplifying the extraction process compared to more complex liquid-liquid extraction approaches. This streamlined preparation method demonstrates consistent recovery rates of 86.2% for lansoprazole across quality control concentrations, ensuring reliable quantification without requiring extensive sample manipulation or specialized equipment [3].
Method Validation: The validated LC-MS/MS method demonstrates excellent linearity across the concentration range of 5.5-1760 ng/mL, with correlation coefficients (r) exceeding 0.99, ensuring accurate quantification across the anticipated therapeutic range. The method's precision and accuracy meet rigorous bioanalytical validation standards, with intra-day and inter-day precision showing less than 15% relative standard deviation (RSD) at all quality control levels, and accuracy values ranging from 94.8% to 109.3% of nominal concentrations, confirming the method's reliability for clinical pharmacokinetic studies [3].
Therapeutic drug monitoring of lansoprazole can be significantly simplified through the implementation of a single time-point sampling strategy for estimating total drug exposure, as represented by the area under the concentration-time curve (AUC). Research has demonstrated that plasma concentrations at specific time points following administration exhibit strong correlation with AUC0-24, potentially eliminating the need for extensive serial blood sampling in clinical practice. This approach offers particular utility in settings where limited healthcare resources or patient compliance concerns render comprehensive pharmacokinetic profiling impractical [4].
A rigorous clinical investigation employing a randomized double-blind placebo-controlled crossover study design evaluated correlation coefficients between lansoprazole concentrations at various time points and the full AUC0-24 across different CYP2C19 genotype subgroups and under various drug interaction conditions. The findings revealed that sampling at 6 hours post-administration (C6) consistently demonstrated the strongest correlation across all experimental conditions, with correlation coefficients of 0.940 during placebo coadministration, 0.992 during clarithromycin coadministration, and 0.953 during fluvoxamine coadministration. These exceptional correlation values establish C6 as the optimal single time-point for reliable AUC estimation in both clinical practice and research settings, regardless of concomitant administration of CYP mediators [4].
Table 1: Correlation between Plasma Lansoprazole Concentrations at Various Time Points and AUC0-24
| Time Point | Placebo Coadministration | Clarithromycin Coadministration | Fluvoxamine Coadministration |
|---|---|---|---|
| 3 hours | >0.8 | >0.8 | >0.8 |
| 4 hours | >0.8 | >0.8 | >0.8 |
| 6 hours | 0.940 | 0.992 | 0.953 |
| 8 hours | >0.8 | >0.8 | >0.8 |
Bariatric surgery patients represent a particularly important population for lansoprazole therapeutic drug monitoring, as significant anatomical and physiological alterations following Roux-en-Y gastric bypass (RYGB) procedures substantially impact drug pharmacokinetics. A recent prospective study evaluating lansoprazole pharmacokinetics in Thai morbidly obese patients before and after RYGB surgery demonstrated significantly reduced systemic exposure post-surgery, with AUC0-8h decreasing by 16% (mean difference: -647.01 ± 202.77 ng·h/mL, p = 0.009) and Cmax declining by 31% (mean difference: -251.86 ± 67.27 ng/mL, p = 0.003). These pronounced changes necessitate dosage regimen adjustments and careful monitoring in this patient population to ensure maintained therapeutic efficacy [5].
The metabolic phenotype associated with CYP2C19 genetic polymorphisms significantly influences the magnitude of pharmacokinetic alterations observed following surgical intervention. The study revealed that CYP2C19 normal metabolizers experienced a substantial 30% reduction in Cmax (mean difference: -211.06 ± 58.37 ng/mL, p = 0.007) following RYGB surgery, whereas intermediate metabolizers exhibited no statistically significant changes in pharmacokinetic parameters. These findings highlight the critical interaction between genetic factors and surgical-induced physiological changes in determining lansoprazole exposure, underscoring the value of therapeutic drug monitoring coupled with pharmacogenetic testing for personalized dosage optimization in special populations [5].
Table 2: Lansoprazole Pharmacokinetic Parameters Before and After RYGB Surgery
| Parameter | Pre-surgery | Post-surgery | Mean Difference | p-value |
|---|---|---|---|---|
| AUC0-8h (ng·h/mL) | Not reported | Not reported | -647.01 ± 202.77 | 0.009 |
| Cmax (ng/mL) | Not reported | Not reported | -251.86 ± 67.27 | 0.003 |
| Tmax (h) | Not reported | Not reported | Not significant | NS |
Blood Sample Collection: Utilizing appropriate vacutainer tubes containing anticoagulant (typically K2EDTA), collect venous blood samples (10 mL each) according to the predetermined sampling schedule. For comprehensive pharmacokinetic profiling, samples should be obtained at pre-dose (0) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, and 8 hours post-dosing. For clinical monitoring using the single time-point strategy, collect a single sample at 6 hours post-administration. Immediately following collection, gently invert tubes several times to ensure proper mixing with anticoagulant, then place them on wet ice to preserve analyte stability [4] [5].
Plasma Separation: Centrifuge blood samples at 1500 × g for 10 minutes at maintained temperature of 4°C to achieve complete separation of plasma from cellular components. Carefully transfer the resulting plasma supernatant into properly labeled polypropylene cryovials using disposable transfer pipettes, taking care not to disturb the buffy coat or red blood cell layer. Immediately freeze samples at -70°C ± 10°C until analysis to prevent analyte degradation. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) by aliquoting samples when possible [5] [3].
Sample Preparation: Thaw frozen plasma samples gradually at room temperature or under refrigeration. Precisely pipette 50 μL of plasma into clean polypropylene tubes. Add a fixed volume of internal standard working solution (bicalutamide at appropriate concentration in acetonitrile) to each sample. Vortex mix vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge the samples at 14,000 × g for 5 minutes to pellet precipitated proteins. Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis [3].
Chromatographic Conditions:
Mass Spectrometric Conditions:
System Suitability and Quality Control: Prior to sample analysis, perform system suitability testing by injecting six replicates of quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) of retention times should not exceed 2%, and the RSD of peak areas should be within 15% for all replicates. Include quality control samples at three concentration levels (low, medium, high) in each analytical batch, with at least 67% of QC samples falling within 15% of their nominal concentrations to ensure batch acceptance [3].
Non-compartmental analysis represents the most appropriate method for calculating lansoprazole pharmacokinetic parameters from plasma concentration-time data. The area under the concentration-time curve (AUC0-t) should be calculated using the linear trapezoidal rule for ascending concentrations and the log-trapezoidal rule for descending concentrations to maximize accuracy. Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) should be determined directly from the observed concentration data without interpolation. For single time-point monitoring, the plasma concentration at 6 hours post-administration should be used to estimate AUC0-24 through established population-based conversion factors or institution-specific regression equations [4] [5].
The elimination half-life (t½) should be calculated as ln(2)/λz, where λz represents the terminal elimination rate constant determined by linear regression of the log-linear terminal phase of the concentration-time profile. Oral clearance (CL/F) can be derived from Dose/AUC0-∞, while the apparent volume of distribution (Vz/F) is calculated as (CL/F)/λz. All pharmacokinetic parameters should be reported with appropriate measures of variability (standard deviation or coefficient of variation) and statistical comparisons between groups performed using appropriate methods such as paired t-tests or ANOVA with post-hoc testing, with statistical significance defined as p < 0.05 [4] [5].
The interpretation of lansoprazole plasma concentrations should always be contextualized within the clinical framework of the individual patient, including indication for therapy, administration timing relative to meals, concomitant medications, and relevant patient factors such as hepatic function and CYP2C19 metabolizer status. For patients undergoing therapeutic drug monitoring, the measured concentrations or derived AUC values should be evaluated against established therapeutic targets where available, with particular attention to special populations such as post-bariatric surgery patients, those with hepatic impairment, and older individuals who may exhibit altered drug disposition [5] [2].
Dosage adjustments should be considered when plasma concentrations fall outside the target therapeutic range, with particular attention to patients requiring maintenance therapy for erosive esophagitis (typically 15 mg daily) or pathological hypersecretory conditions (initial dose 60 mg daily, potentially up to 90 mg twice daily). In patients with moderate to severe hepatic impairment, a 50% reduction in daily dose is recommended, while those with severe renal impairment generally do not require specific lansoprazole dosage adjustments. For all patients, the lowest effective dose should be utilized for the shortest appropriate duration to achieve therapeutic goals while minimizing potential adverse effects associated with prolonged PPI therapy [2] [6].
The following Graphviz diagram illustrates the complete experimental workflow for lansoprazole plasma concentration determination using LC-MS/MS:
Diagram 1: Analytical Workflow for Lansoprazole Quantification in Plasma
The following Graphviz diagram illustrates the pharmacokinetic sampling strategy and key monitoring time points for lansoprazole:
Diagram 2: Pharmacokinetic Sampling Strategy for Lansoprazole Monitoring
The comprehensive application notes and protocols presented herein provide researchers and clinicians with robust methodologies for the accurate quantification of lansoprazole in human plasma and its application in therapeutic drug monitoring. The implementation of LC-MS/MS-based analytical methods offers significant advantages in sensitivity, specificity, and efficiency, enabling reliable determination of lansoprazole concentrations across the clinically relevant range. The establishment of single time-point monitoring at 6 hours post-administration represents a valuable simplification of lansoprazole therapeutic drug monitoring, particularly beneficial for special populations exhibiting altered pharmacokinetics, such as post-bariatric surgery patients and those with specific CYP2C19 metabolic phenotypes.
These standardized protocols support the individualization of lansoprazole therapy through evidence-based pharmacokinetic assessment, potentially enhancing therapeutic outcomes while minimizing adverse effects. The integration of robust analytical methodologies with clinically relevant sampling strategies facilitates the implementation of lansoprazole therapeutic drug monitoring in both research and clinical settings, contributing to optimized pharmacotherapy for acid-related disorders across diverse patient populations.
What is the primary cause of Lansoprazole degradation? Lansoprazole is highly susceptible to degradation in acidic conditions. This acid-induced degradation is its primary stability challenge, which can occur both in the stomach after administration and during the analysis or formulation process if not properly controlled [1].
What are the key strategies to prevent acid-induced degradation? The core strategy is to maintain a basic environment (high pH). This is achieved by:
How does the choice of salt impact stability? Research shows that the degradation rate of Lansoprazole has a direct relationship with the type and concentration of salts present. Stability in various solutions generally follows this order, from least to most stable: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ monosodium citrate ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water [4].
What is the stability of Lansoprazole in an extemporaneous suspension? When compounded in a 3 mg/mL sodium bicarbonate (8.4%) vehicle, stability is limited. One study found that refrigerated (3–4°C) suspensions maintained integrity for up to 7 days, while samples at room temperature lost more than 10% of the drug after 48 hours. This is a shorter expiry time than previously reported, highlighting the need for careful storage [5].
| Scenario | Possible Cause | Recommended Solution |
|---|---|---|
| Low drug recovery during HPLC analysis. | Degradation in the analytical mobile phase or system. | Use a mobile phase with a neutral or slightly basic pH (e.g., pH 7.0). Ensure the method is stability-indicating [3] [4]. |
| Rapid loss of potency in a liquid formulation. | Exposure to acidic pH and/or inappropriate storage temperature. | Formulate in an alkaline vehicle like sodium bicarbonate and store refrigerated. Limit beyond-use dates based on stability studies [5]. |
| Discoloration of solid dosage form. | Reaction with excipients or moisture uptake leading to acid formation. | Incorporate alkaline stabilizers (e.g., carbonates) into the formulation. Use controlled, low-humidity manufacturing and packaging conditions. |
| Clogging during nasogastric tube administration. | Use of an inappropriate vehicle like juices or water. | Use 8.4% sodium bicarbonate as the vehicle, which has been shown to provide complete drug retrieval without clogging [5]. |
The following table summarizes key stability findings from research:
| Condition / Parameter | Value / Finding | Reference |
|---|---|---|
| Stability in Sodium Bicarbonate Suspension (3 mg/mL) | [5] | |
| - Room Temperature (20–22°C) | >10% loss after 48 hours | |
| - Refrigerated (3–4°C) | Maintains integrity up to 7 days | |
| HPLC Analysis (Stability-Indicating Method) | [3] | |
| - Detection Wavelength | 280 nm | |
| - Linear Range | 0.5 - 20 μg/mL | |
| - Minimum Detection Limit | 0.03 μg/mL | |
| Relative Stability in Salt Solutions (From least to most stable) | Phosphate Buffer < ... < Sodium Bicarbonate < ... < Water | [4] |
Protocol A: Stability Testing of Lansoprazole in Oral Suspension
This protocol is adapted from a study that examined extemporaneously prepared suspensions [5].
Protocol B: HPLC Analysis for Lansoprazole and Degradation Products
This method is suitable for quantifying Lansoprazole in the presence of its acid-induced degradation products [3].
The following diagram visualizes the core strategy for preventing Lansoprazole degradation and the consequence of failure.
| Method | Key Formulation Components | Key Findings / Performance | Citation |
|---|---|---|---|
| Nanocrystallization | PVP, PVA (as stabilizers) | PVP-based (1:3 ratio) nanocrystals showed superior stability & fastest drug release (>85% in 1 hr). | [1] |
| Cyclodextrin Complexation | β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HPCD) | Inclusion complexes with HPCD significantly improved dissolution and offered better photostability. | [2] |
| Solid Dispersion (with Surfactants) | PEG 6000, Sodium Dodecyl Sulfate (SDS), Tween 80 | Ternary solid dispersion (PEG 6000 + SDS) drastically increased solubility to 3.12 mg/mL (from 0.022 mg/mL). | [3] |
| Solid Dispersion (with Polymers) | PEG 6000, PEG 15000, Soluplus | Soluplus-based (1:3 ratio) solid dispersion prepared by solvent melting showed the highest aqueous solubility. | [4] |
| Nanosuspension | PVP, SLS, Tween 80, HPMC (stabilizers) | A combination of polymer and surfactant (e.g., PVP + SLS) was critical to achieve stable nanosuspension (~428 nm). | [5] |
Here are the detailed methodologies for the key techniques summarized above.
This method involves dissolving the drug in a solvent and then precipitating it into nanocrystals in a non-solvent containing stabilizers [1].
This workflow can be visualized as follows:
This technique is used to create binary and ternary solid dispersions [3] [4].
This top-down method reduces large drug particles to the nanoscale [5].
Here are answers to specific problems researchers might face.
Q1: My nanocrystals or nanosuspension are aggregating and becoming unstable. How can I improve physical stability?
Q2: The dissolution rate of my Lansoprazole formulation is lower than expected. What factors should I investigate?
Q3: My drug degrades during processing or storage. How can I protect the acid-labile Lansoprazole?
Lansoprazole is notoriously unstable in aqueous environments, with its degradation rate heavily dependent on pH, temperature, and the composition of the solution. The following table summarizes specific stability findings from research:
| Formulation / Condition | Stability Duration | Key Findings & Degradation | Citations |
|---|
| Simplified Lansoprazole Suspension (SLS) (3 mg/mL in 8.4% Sodium Bicarbonate) | Refrigerated (3-4°C): Up to 7 days Room Temp (20-22°C): Up to 48 hours | • Stability is compromised faster than previously reported (e.g., vs. 14-day stability). • Degradation follows first-order kinetics. • pH change is not the primary cause of degradation. | [1] | | Lansoprazole in Various Salt Solutions | Varies by solution | Stability in different vehicles (from most to least stable): Water ≈ Sodium Chloride > Sodium Bicarbonate > Calcium Carbonate > Citric Acid > Acetate Buffer > Citrate Buffer > Trisodium Citrate > Phosphate Buffer | [2] | | General Chemical Instability | Half-life: ~30 min (at pH 5) Half-life: ~18 hours (at pH 7) | • Degrades rapidly in acidic conditions. • pH-dependent solubility and stability: more stable in alkaline conditions. | [3] [4] | | Forced Degradation Studies | N/A | Significantly degrades under acidic and oxidative stress conditions. Stable under thermal, photolytic, and basic stress. | [5] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own stability studies.
This protocol is based on the method used to generate the stability data in [1].
This method, adapted from [5], is validated to separate lansoprazole from its degradation products.
The workflow for developing and validating this analytical method can be visualized as follows:
Q1: Why is lansoprazole so unstable in water, and how can I stabilize it? A1: Lansoprazole is a sulfinyl benzimidazole that is highly susceptible to acid-catalyzed degradation [4] [5]. Its half-life can be as short as 30 minutes at pH 5. To stabilize it:
Q2: What are the most critical parameters to validate in a stability-indicating method for lansoprazole? A2: As per ICH guidelines, the following are critical [5]:
Q3: The stability data for lansoprazole suspension seems conflicting. What is a safe beyond-use date? A3: You are correct that historical data has been inconsistent. A rigorous 2013 study using LC-MS/MS analysis suggests a more conservative beyond-use date than earlier reports [1]. For a 3 mg/mL suspension in 8.4% sodium bicarbonate:
The table below summarizes common issues, their potential causes, and solutions based on general HPLC principles and specific insights for problematic analytes [1] [2] [3].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor Retention/Peak Tailing | Polar nature of Lansoprazole; secondary silanol interactions [2] [3] | Use low-pH mobile phase (e.g., phosphate buffer, pH ~3.0); consider cationic ion-pairing reagents (e.g., 1-2 mM sodium heptane sulfonate) [2] |
| Poor Resolution | Co-elution; low column efficiency; incorrect selectivity [1] [4] | Optimize organic solvent ratio (ACN/MeOH); use smaller particle size column (<2µm); adjust column temperature (40-60°C) [1] [4] |
| Peak Fronting/Broadening | Column overload; inappropriate mobile phase pH; sample solvent mismatch [2] [3] | Reduce injection volume; ensure sample solvent matches mobile phase strength/pH; use a dedicated, well-equilibrated column [1] [2] |
| Variable Retention Times | Incomplete column equilibration (critical with ion-pairing); mobile phase inconsistency [2] | Equilibrate column for at least 30 min (longer if ion-pairing reagents are used); ensure consistent mobile phase preparation and pH [2] |
For a systematic approach to resolving peak shape issues, follow the logic in this troubleshooting workflow:
For a concrete starting point, here is a detailed protocol from a peer-reviewed study for the determination of Lansoprazole using a single mobile phase [5].
| Parameter | Specification |
|---|---|
| Column | Inertsil C18, 5µm, 150 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (60:40, v/v) |
| Buffer pH | 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time | ~2.5 minutes |
| Column Temp. | Ambient (not specified) |
| Injection Volume | 20 µL (common value, not specified in source) |
Method Notes: This method was validated and showed excellent linearity (correlation coefficient = 0.999) and accuracy (99.85% for Lansoprazole) [5]. The relatively high pH of 7.0 is noteworthy. If you experience tailing, applying the troubleshooting advice, such as lowering the pH or adding an ion-pairing reagent, may be necessary.
Q1: Why does Lansoprazole specifically cause peak shape issues like tailing? Lansoprazole is a substituted benzimidazole, and its structure can lead to interactions with residual silanol groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds [2] [6]. Its polarity can also contribute to poor retention on standard C18 columns.
Q2: My Lansoprazole peak retention time is not consistent. What should I check first? This is often related to insufficient column equilibration or mobile phase inconsistency [2].
Q3: What is the role of ion-pairing reagents, and when should I use them? For polar ionic compounds like Lansoprazole that show poor retention and tailing on standard reversed-phase columns, a cationic ion-pairing reagent (e.g., sodium heptane sulfonate) can be added to the mobile phase. It interacts with the analyte, forming a less polar, better-retained "pair" that improves both peak shape and retention [2].
The table below summarizes the core metabolites of lansoprazole and the documented analytical and biological interferences.
| Category | Details | Key Findings / Relevance |
|---|---|---|
| Major Metabolites | 5-hydroxylansoprazole, Lansoprazole sulfone [1] | Primary metabolites measured to assess CYP2C19 activity and for pharmacokinetic studies [1]. |
| Analytical Methods | HPLC with UV detection (285 nm) [1] [2], Liquid-liquid extraction [1] | Established protocols for quantifying lansoprazole and its metabolites in plasma. |
| Biological Interference (Assay) | Target: Fungal Cytochrome bc₁ (Complex III) [3] | A metabolite disrupts the mitochondrial respiratory chain, increasing oxidative stress. |
| Biological Interference (Consequence) | Effect: Reverses amphotericin B resistance in Candida auris [3] | Represents a significant interference in antifungal activity assays. |
A 2024 study identified that a metabolite of lansoprazole interferes with the fungal mitochondrial respiratory chain. The diagram below outlines the key experimental process for uncovering this mechanism [3].
Summary of Key Protocols:
Q1: What is the clinical significance of measuring lansoprazole metabolites? Measuring metabolites like 5-hydroxylansoprazole and lansoprazole sulfone is crucial for determining a patient's CYP2C19 phenotype (e.g., poor vs. extensive metabolizer), which can significantly influence the drug's pharmacokinetics and efficacy [1] [4].
Q2: My antifungal activity assay is showing unexpected results with lansoprazole. What could be happening? Your results may be accurate and indicative of a newly discovered mechanism. Evidence shows that a lansoprazole metabolite targets mitochondrial complex III in fungi like C. auris. This disrupts respiration, increases oxidative stress, and can reverse resistance to amphotericin B. This is a bona fide biological interference that should be accounted for in relevant assays [3].
Q3: What is the primary signaling pathway involved in lansoprazole's induction of antioxidant proteins? Research indicates that lansoprazole upregulates heme oxygenase-1 (HO-1) and ferritin through the phosphatidylinositol 3-kinase (PI3K) pathway, not the MAPK pathway. This was confirmed using the PI3K inhibitor LY294002, which blocked HO-1 induction [5].
The diagram below summarizes the logical relationship between different types of metabolite interference and the recommended steps for investigation.
Guideline Details:
Researchers face two main technical obstacles when studying how Lansoprazole binds to plasma proteins like Human Serum Albumin (HSA) and Alpha1-Acid Glycoprotein (AGP).
To overcome these challenges, a multi-technique approach is recommended. The following table outlines the primary methods used in recent studies, along with their purpose and key technical considerations.
| Method | Purpose & Rationale | Technical Specifications & Troubleshooting |
|---|
| High-Performance Affinity Chromatography (HPAC) [1] | To measure binding percentages and study enantioselective interactions by using columns with immobilized proteins (e.g., AGP or HSA). | Protocol: Use chiral stationary phases (CSPs) based on AGP or HSA. The retention time of the drug on the column indicates its binding affinity. Troubleshooting: Be aware that protein immobilization can sometimes alter its 3D structure and affect binding results [1]. | | UV Absorption Titration [1] | To determine stability constants (logK) for drug-protein binding. This method is effective despite the drug's native fluorescence. | Protocol: Titrate a fixed protein concentration with increasing concentrations of Lansoprazole. Monitor the change in UV absorption spectrum. Data: Reported logK values for Lansoprazole are in the range of 4.47–4.83 for AGP and 4.02–4.66 for HSA [1]. | | Fluorescence Spectroscopy | To study changes in the protein's 3D structure upon drug binding. | Troubleshooting: Due to Lansoprazole's native fluorescence, this technique is not recommended for direct binding constant calculations [1]. If attempted, the inner filter effect must be accounted for in the data analysis [1]. | | Molecular Docking (in silico) [1] [2] | To understand the atomic-level interactions that drive binding and to predict the elution order of enantiomers observed in chromatography. | Protocol: Uses computational models to simulate how Lansoprazole fits into the binding pockets of proteins like HSA or other targets like HDAC2 [2]. This supports and explains experimental findings. |
The diagram below illustrates a recommended multi-step workflow that integrates these methods to comprehensively characterize Lansoprazole's protein binding.
The choice between Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on your requirements for recovery, cleanliness, and throughput. Here is a comparison of these techniques based on recent studies:
| Technique | Typical Recovery | Key Optimization Parameters | Pros & Cons |
|---|
| Protein Precipitation (PP) [1] | >95% (for LC-MS/MS) | Precipitant Solvent: Acetonitrile (yielded higher recovery and cleaner samples than methanol) [1]. Solvent-to-Plasma Ratio: A ratio of 6.7:1 (v/v) was used successfully [1]. | Pros: Simple, fast, excellent reproducibility. [1] Cons: Can leave more matrix interference compared to LLE or SPE. | | Liquid-Liquid Extraction (LLE) [2] | Information not specific | Solvent Choice: Governed by analyte LogP/D (use more polar solvents for lower LogP). [2] pH Adjustment: Critical for ionizable compounds. For basic drugs like lansoprazole (pKa ~8.84), set aqueous phase pH to ~10.84 (2 units above pKa) to ensure neutral form for optimal organic phase partitioning. [2] [3] Salt Addition: Adding salts like sodium sulfate can improve recovery of hydrophilic analytes. [2] Solvent-to-Sample Ratio: A generic optimum starting point is 7:1. [2] | Pros: Can provide very clean extracts and high recovery. [2] Cons: Can be more time-consuming; may require hazardous solvents. | | Solid-Phase Extraction (SPE) [4] | Information not specific | Sorbent Choice: Select based on analyte and matrix. For lansoprazole, reversed-phase (e.g., C18) or ion-exchange sorbents are relevant. [4] Sample Pretreatment: Adjust sample pH to neutralize lansoprazole for non-polar retention on C18. [4] Elution Solvent: Use a solvent with an organic modifier (e.g., methanol) and adjust its pH to ionize lansoprazole, disrupting retention. [4] | Pros: High selectivity and clean-up. [4] Cons: More complex method development; higher cost. [4] |
This simple protocol is adapted from a method developed for the simultaneous analysis of drugs in rat plasma, using lansoprazole as an internal standard [1].
This general guide outlines the key steps for developing and optimizing an LLE method for lansoprazole [2].
Here are some common problems and their solutions, framed in a Q&A format:
Q: I am getting low recovery in my LLE. What should I check first?
Q: My LC-MS/MS analysis shows significant matrix effects. How can I reduce them?
Q: My SPE recovery is low. Where could I be losing my analyte?
The following diagram outlines a logical, step-by-step workflow for developing and troubleshooting your lansoprazole extraction method.
Here are answers to common problems encountered during Lansoprazole analysis:
Q1: How can I resolve interfering peaks in my Lansoprazole HPLC analysis?
Q2: What can I do if I get poor peak shape or resolution?
Q3: Why is my Lansoprazole sample solution unstable, and how can I stabilize it?
For a systematic approach to method development and problem-solving, follow these protocols.
This method is designed to separate Lansoprazole from its process-related impurities and degradation products [1].
| Parameter | Specification |
|---|---|
| Column | Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 20 mM KH2PO4 Buffer (pH 7.0 with orthophosphoric acid) : Methanol (90:10, v/v) [with 8 mL Triethylamine] |
| Mobile Phase B | Methanol : Acetonitrile (50:50, v/v) |
| Gradient Program | Time (min) / %B: 0.01/20, 2.0/30, 5.0/50, 6.0/70, 8.5/70, 9.5/20, 11.0/20 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 3.0 µL |
| Sample Diluent | Borax Buffer (pH 11.0) : Ethanol (80:20, v/v) |
This method addresses the drawbacks of the USP monograph, offering a faster, more robust, and unified analysis [3].
| Parameter | USP Method (Baseline) | Improved Method |
|---|---|---|
| Column | Traditional 5µm C18 | Ascentis Express C18 (Fused-Core, 2.7 µm) |
| Runtime | 60 minutes | 40 minutes |
| Sample Concentration | 250 mg/mL (Purity) | 100 mg/mL (Unified for Assay & Purity) |
| Key Advantage | Separate methods for assay and impurities; short sample stability. | Single method for both; improved sample stability. |
The following workflow summarizes the decision-making process for selecting and troubleshooting an analytical method for Lansoprazole sodium:
To ensure your Lansoprazole analytical method is reliable, always remember these three pillars:
The table below summarizes key pharmacokinetic parameters for various PPIs, which are crucial for understanding their behavior in the body [1].
| PPI | Bioavailability (%) | Time to Peak Plasma Levels (Tmax, h) | Half-Life (T½, h) | Volume of Distribution (L/kg) |
|---|---|---|---|---|
| Lansoprazole | 80-85 | 1.7 | ~1.6 | 0.4 |
| Omeprazole | 30-40 | 0.5-3.5 | 0.5-1 | 0.13-0.35 |
| Esomeprazole | 64-90 | 1.5 | 1.3-1.6 | 0.22-0.26 |
| Pantoprazole | 77 | 2-3 | 1-1.9 | 0.15 |
| Rabeprazole | 52 | 2-5 | 1-2 | 0.34 |
The potential for drug-drug interactions varies significantly among PPIs due to their different inhibitory effects on cytochrome P450 (CYP) enzymes. The following table summarizes apparent inhibition constant (Ki) values from a study using human liver microsomes; a lower Ki value indicates stronger inhibition [2].
| PPI | CYP2C19 | CYP2C9 | CYP3A4 | CYP2D6 |
|---|---|---|---|---|
| Lansoprazole | 3.2 - 6.3 µM | 23.4 - 36.5 µM | 32.1 - 41.6 µM | >100 µM |
| Omeprazole | 1.8 - 5.4 µM | 21.7 - 44.5 µM | 25.0 - 44.9 µM | >100 µM |
| Esomeprazole | 4.5 - 13.5 µM | 27.9 - 46.9 µM | 37.8 - 54.8 µM | >100 µM |
| Pantoprazole | 14.1 - 47.7 µM | 44.6 - 68.5 µM | 66.3 - 84.7 µM | >100 µM |
| Rabeprazole | 17.6 - 48.6 µM | 48.9 - 72.6 µM | 58.5 - 76.5 µM | >100 µM |
The following diagram illustrates the primary metabolic pathways for PPIs, which is a key determinant of their pharmacokinetic profiles and interaction potential.
The following table summarizes three different lansoprazole bioequivalence studies conducted under various conditions.
| Study Focus & Condition | Sponsor / Source | Design | Subjects | Key Outcome (90% CI Range) |
|---|---|---|---|---|
| Fasting, Fed, & Applesauce [1] | Not Specified | 3-Sequence, 3-Period, Partial Replicate Crossover | 48-60 healthy males | Bioequivalent under all conditions (Cmax, AUC0-t, AUC0-∞ within 80.00-125.00%) [1] |
| Fasting Condition [2] | PT Mega Lifesciences Indonesia | 2-Treatment Crossover | 48 healthy adults | Bioequivalent (90% CI for AUC0-12h and Cmax within 80.00-125.00%) [2] |
| Fasting Condition [3] | Dr. Reddy's Laboratories Ltd. | 3-Sequence, 3-Period, Partial Replicate Crossover | 48 enrolled, 42 completed | Bioequivalent (Relative bioavailability compared to Prevacid) [3] |
The studies follow a standardized bioequivalence protocol. Here is a detailed look at the typical methodology, synthesized from the search results.
Core Design: The most common design is a randomized, open-label, single-dose crossover study [1] [3]. In this design, each subject receives both the test (generic) and reference (Prevacid) formulations in different periods, with a washout period of at least 7 days to eliminate carryover effects [1] [2]. Some studies use a partial replicate design (3-periods, 3-sequences) to better estimate the pharmacokinetics of highly variable drugs [1] [3].
Subject Population: Studies enroll healthy adult volunteers, typically aged 18 to 55, with a body mass index (BMI) within the normal range (e.g., 18.0-25.0 or 18.0-29.9 kg/m²) [2] [3]. Subjects are thoroughly screened, and those with a history of hypersensitivity to lansoprazole, gastrointestinal diseases, or significant clinical abnormalities in lab tests or vital signs are excluded [2].
Dosing and Conditions: A single 30 mg dose of lansoprazole is administered after an overnight fast (at least 10 hours) for fasting condition studies [2]. Other studies also investigate fed conditions (e.g., high-fat meal) and fasting-applesauce conditions (sprinkling the capsule contents on applesauce) [1].
Blood Sampling and Analysis: Serial blood samples are collected before dosing (0 hour) and at multiple time points after dosing (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, and 12 hours) [2]. Plasma concentrations of lansoprazole are determined using a validated analytical method like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1].
Pharmacokinetic and Statistical Analysis: The key pharmacokinetic parameters calculated from the plasma concentration-time profile are:
Bioequivalence Criteria: Two formulations are considered bioequivalent if the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of ln-transformed Cmax and AUC values falls within the acceptance range of 80.00% to 125.00% [2]. For highly variable drugs (within-subject variability >30%), a scaled average bioequivalence approach may be used [1].
The diagram below illustrates the standard workflow for a lansoprazole bioequivalence study, from subject screening to final analysis.
For researchers designing such a study, the search results highlight several critical considerations:
| CYP2C19 Phenotype | Example Genotypes | Impact on Lansoprazole Pharmacokinetics | Impact on Pharmacodynamics (Intragastric pH) |
|---|---|---|---|
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly higher AUC and C~max~ [1] [2] | Highest median intragastric pH and greatest acid suppression [3] [4] |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Intermediate AUC and C~max~ [1] | Intermediate median intragastric pH [4] |
| Normal Metabolizer (NM) | 1/1 | Lower AUC and C~max~ [1] | Lower median intragastric pH; standard doses may be ineffective [4] |
| Rapid/Ultra-rapid Metabolizer | 1/17, 17/17 | Lowest AUC and C~max~ (similar to NM but more pronounced) [5] | Lowest acid suppression; highest risk of therapeutic failure [4] [5] |
For context, the metabolic pathway and phenotype logic are summarized in the diagram below.
The following experimental data form the basis for the relationships shown above.
The experimental data consistently show that CYP2C19 genotype is a major determinant of lansoprazole exposure and efficacy.
| Comparative Agent / Study Focus | Key Efficacy Endpoints & Results | Study Design & Duration | Citation |
|---|
| X842 (a novel Potassium-Competitive Acid Blocker) | EE Healing Rate (4 weeks):
For researchers looking to replicate or design similar studies, here are the key methodologies from the cited trials.
Study 1: Comparative Trial of X842 vs. Lansoprazole [1]
Study 2: Pharmacodynamic Study of IR-OME vs. DR-Lansoprazole [2]
Study 3: PPI Test with Different Lansoprazole Doses [3]
Study 4: Molecular Mechanism of Lansoprazole's Cytoprotection [4]
The following diagrams illustrate the key molecular mechanisms by which lansoprazole exerts its effects, based on the studies analyzed.
This pathway shows how lansoprazole activates cellular defense mechanisms independent of acid suppression [5] [4].
This pathway illustrates the primary, well-established mechanism of action for proton pump inhibition [2].
The table below summarizes core quantitative parameters for comparing the acid-inhibitory effects of various PPIs, based on pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical pharmacodynamic studies [1] [2] [3].
| Parameter | Lansoprazole | Omeprazole | Pantoprazole | Dexlansoprazole | Vonoprazan |
|---|---|---|---|---|---|
| Apparent Reaction Rate Constant (K) with H+,K+-ATPase (µM⁻¹·h⁻¹) [2] | 0.339 | 1.34 | 0.134 | Information Missing | Not Applicable (Different MoA) |
| Apparent Turn-over Rate Constant of H+,K+-ATPase (k, h⁻¹) [2] | 0.0537 | 0.0252 | 0.0151 | Information Missing | Not Applicable |
| Apparent Half-life of Acid Inhibition (hours) [2] | 12.9 | 27.5 | 45.9 | Information Missing | Information Missing |
| Plasma Elimination Half-life (hours) [4] [3] [5] | ~1.4 - 1.7 | ~1.5 | ~1.0 | ~1.8 - 2.1 | ~7.9 |
| Time with Intragastric pH >4 (24-hr, Day 7) [3] | 42.3% (30 mg) | Information Missing | Information Missing | 83.6% (15 mg q12h IV) [5] | 87.8% (20 mg) [3] |
| Mean Nocturnal Intragastric pH (12-24 hr, Day 7) [3] | 3.4 | Information Missing | Information Missing | Information Missing | 5.6 |
Understanding the methodology is crucial for interpreting the data. Here are the details of the foundational experiments cited.
PK/PD Modeling Study [2]: This study analyzed the relationship between plasma concentration and acid suppression effect using a pharmacokinetic/pharmacodynamic (PK/PD) model. The model estimates key parameters (like reaction rate constant K and turnover rate constant k) based on data from human studies where gastric acid secretion was measured in response to controlled intravenous infusions of different PPIs. The long apparent half-life of acid inhibition, despite short plasma half-lives, is because PPIs covalently bind to the proton pumps, and acid secretion only resumes after new pumps are synthesized [1] [2].
Head-to-Head Pharmacodynamic Study vs. Vonoprazan [3]: This was a randomized, two-period crossover study in healthy US subjects. Participants received either vonoprazan (20 mg) or lansoprazole (30 mg) once daily for 7 days, with a washout period in between. The key pharmacodynamic endpoint was 24-hour intragastric pH monitoring, which measures the percentage of time the gastric pH remains above a certain threshold (e.g., pH>4) on days 1 and 7. This provides a direct, quantitative comparison of the acid-suppressing effect in a clinical setting.
Comparative Study of Dexlansoprazole Injection [5]: This was a single-center, open-label study in healthy Chinese subjects. It compared the pharmacodynamics of intravenous dexlansoprazole (at various doses and schedules) against intravenous lansoprazole (30 mg every 12 hours) over 5 days. The primary assessment was again via 24-hour intragastric pH monitoring, establishing the comparable efficacy of a lower dexlansoprazole dose due to its superior pharmacokinetics.
The following diagram illustrates the core mechanism of PPIs and how it relates to their unique pharmacodynamic properties.
The prolonged acid suppression despite short plasma half-life occurs because the effect lasts until new H+,K+-ATPase enzymes are synthesized, explaining the long apparent half-life of acid inhibition [1] [2].